Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(oxan-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-10-8(9)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZRATSFTMXYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674419 | |
| Record name | Methyl (oxan-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156002-64-1 | |
| Record name | Methyl (oxan-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate (CAS No. 156002-64-1). This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who are interested in utilizing this heterocyclic building block.
Core Chemical Properties
This compound is a colorless liquid at room temperature. It is a heterocyclic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol .[1] The following table summarizes the known quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 156002-64-1 | [1] |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| Boiling Point | 208.5°C at 760 mmHg | [1] |
| Physical Form | Liquid | |
| Purity | Typically 96-98% | [1] |
| Storage Temperature | Room Temperature |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and widely used method is the Fischer-Speier esterification of (tetrahydro-2H-pyran-4-yl)acetic acid with methanol in the presence of an acid catalyst.[2]
General Fischer-Speier Esterification Protocol:
The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2] The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or the water is removed as it is formed.[3]
Reaction Scheme:
Figure 1: General workflow for the Fischer-Speier esterification.
Materials:
-
(Tetrahydro-2H-pyran-4-yl)acetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (or another suitable acid catalyst like p-toluenesulfonic acid)[3]
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (tetrahydro-2H-pyran-4-yl)acetic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester. The product can be further purified by distillation.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. The primary application of this compound appears to be as a heterocyclic building block in chemical synthesis.[1]
While the broader class of pyran derivatives has been investigated for various biological activities, including potential applications in drug discovery, these findings are not directly attributable to this compound.[4] Further research is required to elucidate any potential pharmacological effects or mechanisms of action for this specific compound.
Safety and Handling
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes. In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance or a comprehensive safety data sheet. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
Spectroscopic Profile of Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis based on predicted values and data from structurally related analogs. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Overview
This compound possesses a tetrahydropyran ring linked to a methyl acetate group at the 4-position. This structure combines the features of a cyclic ether and an ester, which are reflected in its spectroscopic properties.
Molecular Formula: C₈H₁₄O₃ Molecular Weight: 158.19 g/mol CAS Number: 156002-64-1
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its constituent functional groups and data from analogous compounds.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -OCH₃ | ~3.67 | Singlet | 3H | - |
| -CH₂- (ring, adjacent to O) | ~3.9 (axial), ~3.4 (equatorial) | Multiplet | 4H | |
| -CH- (ring, at C4) | ~2.0-2.2 | Multiplet | 1H | |
| -CH₂- (acetate side chain) | ~2.3 | Doublet | 2H | ~7 |
| -CH₂- (ring, at C3 & C5) | ~1.6 (equatorial), ~1.4 (axial) | Multiplet | 4H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| C=O (ester) | ~172 |
| -OCH₃ (ester) | ~51 |
| -CH₂- (ring, adjacent to O) | ~67 |
| -CH- (ring, at C4) | ~38 |
| -CH₂- (acetate side chain) | ~41 |
| -CH₂- (ring, at C3 & C5) | ~32 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and cyclic ether functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~2950-2850 | Strong | C-H (alkane) | Stretching |
| ~1740 | Strong | C=O (ester) | Stretching |
| ~1240 | Strong | C-O (ester) | Stretching |
| ~1100 | Strong | C-O-C (ether) | Stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound would show the molecular ion peak and various fragment ions. The fragmentation pattern can provide valuable information about the molecule's structure.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 158 | [M]⁺ (Molecular Ion) |
| 127 | [M - OCH₃]⁺ |
| 99 | [M - COOCH₃]⁺ |
| 85 | [Tetrahydropyran-4-yl]⁺ |
| 74 | [CH₃OOCCH₂]⁺ |
| 59 | [COOCH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data. Specific parameters may need to be optimized for the instrument used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the mass spectrum.
-
Analysis: Acquire the spectrum over a mass-to-charge (m/z) range of approximately 40-200.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural features of the molecule relevant to NMR spectroscopy.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Molecular structure and key predicted ¹H NMR correlations.
An In-depth Technical Guide on the Molecular Structure and Conformation of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate
This technical guide provides a detailed analysis of the molecular structure and conformational isomers of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate, targeted towards researchers, scientists, and professionals in drug development.
Molecular Identity and Properties
This compound is a saturated heterocyclic compound. The core of its structure is a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom. A methyl acetate group is attached to the fourth carbon atom of this ring.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| CAS Number | 100919-48-2 |
Conformational Analysis
The conformational landscape of this compound is primarily dictated by the tetrahydropyran ring. Similar to cyclohexane, the tetrahydropyran ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1][2][3][4] The chair conformation is significantly more stable than other possible conformations like the boat or twist-boat forms. Computational studies on the parent tetrahydro-2H-pyran molecule indicate that the energy difference between the chair and the twist-boat or boat conformers is substantial, making the chair form the most populated at room temperature.[1][3][4]
For a substituted tetrahydropyran such as this compound, the substituent at the C-4 position can exist in either an axial or an equatorial orientation. These two chair conformations are in equilibrium.
-
Equatorial Conformer: The substituent occupies a position in the "equator" of the ring. This orientation is generally more stable as it minimizes steric interactions with the other atoms in the ring, specifically the 1,3-diaxial interactions.
-
Axial Conformer: The substituent is positioned perpendicular to the plane of the ring. This orientation leads to greater steric hindrance due to 1,3-diaxial interactions with the axial hydrogen atoms at C-2 and C-6.
Given the steric bulk of the methyl acetate group, it is highly probable that the equatorial conformer is significantly more stable and therefore the predominant conformation at equilibrium.
The conformational equilibrium can be visualized as follows:
Caption: Conformational equilibrium between the axial and equatorial chair forms.
Experimental Protocols
-
Michael Addition: A Michael addition of a suitable nucleophile to a protected 4-pyrone derivative could establish the carbon skeleton.
-
Reduction: The resulting ketone would then be reduced to an alcohol.
-
Esterification: Finally, esterification of the alcohol with acetic anhydride or acetyl chloride would yield the target molecule.
An alternative approach could start from a commercially available tetrahydropyran-4-carboxylic acid derivative, which could be converted to the desired ester through standard functional group manipulations.
It is important to note that any proposed synthesis would require empirical optimization of reaction conditions, purification methods, and thorough characterization of intermediates and the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
The following diagram illustrates a generalized workflow for chemical synthesis and analysis:
Caption: A generalized workflow for the synthesis and analysis of organic compounds.
References
An In-depth Technical Guide on the Solubility and Stability of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate (CAS No. 156002-64-1). Due to the limited publicly available data for this specific compound, this guide draws upon information from structurally similar tetrahydropyran derivatives and established principles of ester chemistry. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a framework for characterizing this molecule. This document summarizes known physicochemical properties of analogous compounds, outlines potential degradation pathways, and provides standardized procedures for determining solubility and conducting forced degradation studies.
Introduction
This compound is a saturated heterocyclic ester with potential applications in various fields, including as a fragrance component, a specialty chemical, or an intermediate in organic synthesis. A thorough understanding of its solubility and stability is paramount for its effective formulation, storage, and application, particularly in regulated industries such as pharmaceuticals and consumer products. The stability of a chemical entity influences its shelf-life, efficacy, and safety, while its solubility profile dictates its formulation possibilities and bioavailability. This guide will address the core requirements for characterizing these critical parameters.
Physicochemical Properties of this compound and Analogues
While specific experimental data for this compound is scarce, the properties of structurally related compounds can provide valuable insights into its expected behavior.
Table 1: Physicochemical Properties of this compound and Structurally Similar Compounds
| Property | This compound | 2H-Pyran-4-ol, tetrahydro-4-methyl-2-propyl-, acetate[1][2] | Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol[3] |
| CAS Number | 156002-64-1 | 131766-73-9 | 63500-71-0 |
| Molecular Formula | C₈H₁₄O₃ | C₁₁H₂₀O₃ | C₁₀H₂₀O₂ |
| Molecular Weight | 158.19 g/mol | 200.27 g/mol | 172.26 g/mol |
| Boiling Point | Data not available | 248.3 ± 33.0 °C (Predicted) | 93-95 °C @ 3 Torr |
| Density | Data not available | 0.98 ± 0.1 g/cm³ (Predicted) | 0.9516 g/cm³ @ 20 °C |
| Water Solubility | Data not available | 2.5 g/L at 20°C | Data not available |
| Solubility in Organic Solvents | Expected to be soluble in common organic solvents | Data not available | Ethanol: 689.5 g/L, Methanol: 862.73 g/L (at 25°C) |
Solubility Profile and Determination
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor in drug development and formulation. Esters with relatively low molecular weight, like this compound, are generally expected to be soluble in a range of organic solvents. Their aqueous solubility is often limited but can be influenced by factors such as pH (for ionizable groups, though not present here) and temperature.
General Solubility Characteristics of Esters
Esters can act as hydrogen bond acceptors via their carbonyl and ether oxygens, which allows for some degree of water solubility, especially for those with shorter alkyl chains. However, they cannot act as hydrogen bond donors, which limits their aqueous solubility compared to alcohols of similar molecular weight. The tetrahydropyran ring, with its ether linkage, contributes to the molecule's polarity.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound in various solvents involves the shake-flask method, followed by quantification of the dissolved solute.
Objective: To determine the solubility of this compound in a range of aqueous and organic solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., purified water, phosphate buffer pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetone, dichloromethane, ethyl acetate)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let undissolved particles settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Express the solubility in terms of mg/mL or mol/L.
Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter that dictates its storage conditions and shelf-life. As an ester, it is potentially susceptible to hydrolysis. Other potential degradation pathways include oxidation, thermal decomposition, and photolysis.
Potential Degradation Pathways
-
Hydrolysis: The ester linkage is the most likely site of degradation. Hydrolysis can be catalyzed by both acids and bases, yielding tetrahydro-2H-pyran-4-yl-acetic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.[4][5][6]
-
Oxidation: While the molecule lacks highly susceptible functional groups for oxidation, forced conditions with strong oxidizing agents could potentially lead to degradation, possibly involving the ether linkage or the aliphatic chain.
-
Thermal Degradation: At elevated temperatures, esters can undergo decomposition. For pyran derivatives, thermal decomposition can lead to ring-opening or other rearrangements.[7]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in some pyran-containing molecules, often through photo-oxidative pathways.[8][9]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Temperature-controlled ovens
-
Photostability chamber with controlled light/UV exposure
-
HPLC system with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (LC-MS) for peak purity analysis and identification of degradation products.
Procedure: A stock solution of this compound is prepared and subjected to the following stress conditions in parallel with a control sample (stored under normal conditions):
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at a specified temperature (e.g., 60-80 °C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80-100 °C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Samples are withdrawn at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.
Analytical Methodologies
A robust, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Recommended HPLC Method Development Strategy
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective for separating the parent compound from its degradation products.
-
Detection: A Photodiode Array (PDA) detector is recommended to assess peak purity and to determine the optimal wavelength for quantification. Mass Spectrometry (MS) detection is invaluable for the identification of unknown degradation products.
-
Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Conclusion
While specific experimental data on the solubility and stability of this compound are not widely available, this technical guide provides a comprehensive framework for its characterization. Based on the chemistry of analogous tetrahydropyran esters, the compound is expected to be soluble in common organic solvents with limited aqueous solubility. The primary degradation pathway is likely to be hydrolysis of the ester linkage, which can be investigated through forced degradation studies under acidic and basic conditions. The detailed experimental protocols and analytical strategies outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to thoroughly evaluate the physicochemical properties of this molecule, ensuring its appropriate handling, formulation, and storage. It is recommended that the protocols herein be adapted and validated for the specific laboratory and equipment used.
References
- 1. Cas 131766-73-9,2H-Pyran-4-ol, tetrahydro-4-methyl-2-propyl-, acetate | lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. scent.vn [scent.vn]
- 4. study.com [study.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
The Tetrahydropyran-4-yl Acetate Scaffold: A Potential Moiety in Drug Discovery and an Overview of its Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) ring is a prevalent heterocyclic motif in a multitude of biologically active compounds, serving as a crucial scaffold in medicinal chemistry.[1][2] Its utility stems from its properties as a conformationally restricted ether and a bioisostere of cyclohexane, offering improved physicochemical characteristics such as reduced lipophilicity and the potential for hydrogen bonding through its oxygen atom.[1] This can lead to enhanced absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. While a wide array of THP derivatives have been explored for various therapeutic applications, including anticancer and antimicrobial agents, specific biological activity data for "Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate" remains limited in publicly available scientific literature.[2][3]
This technical guide provides an in-depth look at a closely related analog, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate , for which comprehensive safety and toxicological data has been published. The experimental protocols and data presented herein offer valuable insights for researchers investigating the potential biological activities and safety profiles of compounds containing the tetrahydropyran-4-yl acetate scaffold.
Quantitative Toxicological Data Summary
The following tables summarize the key quantitative data from genotoxicity and repeated dose toxicity studies performed on tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate.
Table 1: In Vitro Chromosome Aberration Assay
| Cell Line | Treatment Duration (hours) | S9 Activation | Concentration (µg/mL) | Result |
| Chinese Hamster Ovary (CHO) | 16 | With | 62.5, 250, 500 | Statistically significant increase in aberrant cells[2] |
| Chinese Hamster Ovary (CHO) | 24 | With | 250, 500 | Statistically significant increase in aberrant cells[2] |
| Chinese Hamster Ovary (CHO) | - | Without | - | No significant increase in aberrant cells |
Table 2: In Vivo Micronucleus Test
| Species | Route of Administration | Dose (mg/kg bw) | Sampling Times (hours) | Result |
| CD-1 Mice | Intragastric gavage | 1600 | 24, 48, 72 | Not clastogenic[2] |
Table 3: 28-Day Repeated Dose Oral Toxicity Study
| Species | Sex | Dose Groups (mg/kg/day) | NOAEL (mg/kg/day) | Key Observations at High Dose (1000 mg/kg/day) |
| Sprague Dawley Rats | Male & Female | 0, 15, 150, 1000 | 150 | Slightly abnormal gait (waddling), increased water consumption[2] |
Detailed Experimental Protocols
In Vitro Chromosome Aberration Assay
-
Objective: To evaluate the potential of the test article to induce structural chromosome aberrations in cultured mammalian cells.
-
Cell Line: Chinese Hamster Ovary (CHO) cells.
-
Methodology:
-
CHO cells were cultured in appropriate media and exposed to the test article at various concentrations (62.5, 250, and 500 µg/mL) for 16 and 24 hours.[2]
-
Experiments were conducted with and without a metabolic activation system (S9 mix).
-
After the treatment period, cells were harvested, fixed, and stained.
-
Metaphase cells were analyzed microscopically for chromosomal aberrations.
-
A statistically significant increase in the proportion of cells with aberrations compared to the control was considered a positive result.[2]
-
In Vivo Micronucleus Test
-
Objective: To determine the clastogenic activity of the test article in the bone marrow of living animals.
-
Test System: Male and female CD-1 mice.
-
Regulatory Compliance: The study was conducted in compliance with Good Laboratory Practice (GLP) regulations and OECD Test Guideline 474.[2]
-
Methodology:
-
The test material was administered to groups of mice via intragastric gavage at a dose of 1600 mg/kg body weight.[2]
-
Bone marrow was extracted from the animals at 24, 48, and 72 hours post-administration.[2]
-
The extracted bone marrow was smeared on slides, stained, and examined for the presence of micronucleated polychromatic erythrocytes.
-
The incidence of micronucleated cells in the treated groups was compared to that of a control group. A lack of a statistically significant increase indicated a negative (not clastogenic) result.[2]
-
28-Day Repeated Dose Oral Toxicity Study
-
Objective: To assess the potential adverse effects of repeated oral exposure to the test article over a 28-day period.
-
Test System: Sprague Dawley rats (5 per sex per group).
-
Regulatory Compliance: The study was compliant with GLP and OECD Test Guideline 407.[2]
-
Methodology:
-
The test article was administered daily via gavage at doses of 0, 15, 150, and 1000 mg/kg/day for 28 days.[2]
-
Clinical observations, body weight, and food/water consumption were monitored throughout the study.
-
At the end of the study, blood and urine samples were collected for hematology and clinical chemistry analysis.
-
A full necropsy was performed, and organs were weighed and examined macroscopically and microscopically.
-
The No Observed Adverse Effect Level (NOAEL) was determined as the highest dose at which no adverse effects were observed.[2]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the safety assessment of a chemical compound like a tetrahydropyran derivative, based on the cited experiments.
Conclusion
References
The Strategic Incorporation of the Tetrahydropyran Moiety in Modern Drug Design: A Technical Guide
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, has emerged as a pivotal structural motif in medicinal chemistry.[1][2][3] Its unique combination of physicochemical properties allows drug designers to overcome common challenges in drug development, such as poor metabolic stability, low solubility, and high lipophilicity. This technical guide provides an in-depth exploration of the role of the THP moiety, offering insights into its application as a bioisostere, its impact on pharmacokinetic profiles, and its presence in several FDA-approved drugs.
Core Physicochemical Properties and Their Implications
The strategic advantage of the THP moiety stems from its distinct properties compared to its carbocyclic analog, cyclohexane. The introduction of an oxygen atom into the ring imparts significant changes that are highly beneficial in drug design.
-
Reduced Lipophilicity: The THP ring is inherently more polar and less lipophilic than a cyclohexane ring.[1][3] This reduction in lipophilicity is a critical tool for medicinal chemists to escape "logP space" and improve the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
-
Hydrogen Bonding Capability: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.[1][3] This can lead to enhanced binding affinity and selectivity, which might not be possible with a simple hydrocarbon ring.
-
Conformational Rigidity: As a conformationally restrained ether, the THP ring has a lower entropic penalty upon binding to a target compared to a more flexible linear ether.[1][3] This pre-organization can contribute favorably to the overall binding energy.
-
Metabolic Stability: The C-O bonds within the ether linkage of the THP ring are generally robust to metabolic cleavage. Furthermore, the ring itself is less prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to aromatic or even other saturated carbocyclic rings, which are often susceptible to hydroxylation.
The following diagram illustrates the key benefits derived from incorporating a THP moiety.
The THP Moiety as a Versatile Bioisostere
A primary application of the THP ring in medicinal chemistry is as a bioisostere for other cyclic systems, most commonly cyclohexane and phenyl groups.[1][3][4] Bioisosteric replacement aims to retain or improve desired biological activity while optimizing the molecule's overall developability profile.
Replacing a cyclohexane ring with a THP moiety can:
-
Block Metabolic Oxidation: Cyclohexane rings are often "metabolic soft spots," susceptible to hydroxylation by CYP enzymes. Replacing this ring with a THP group can effectively block this metabolic pathway, increasing the drug's half-life.
-
Improve Solubility: The increased polarity reduces the compound's lipophilicity, often leading to better aqueous solubility.
-
Enhance Binding: The oxygen atom can form a crucial hydrogen bond with the target protein, increasing potency.
The diagram below illustrates this common bioisosteric swap and its consequences.
Case Studies: THP in FDA-Approved Drugs
The successful application of the THP moiety is evident in numerous approved pharmaceuticals. The strategic inclusion of this ring has been instrumental in achieving the desired efficacy and pharmacokinetic profiles.
Gilteritinib (Xospata®): An inhibitor of the FLT3 receptor tyrosine kinase, approved for treating relapsed or refractory acute myeloid leukemia (AML).[1] The amino-THP substituent in gilteritinib plays a crucial role in its overall profile, contributing to its potency and favorable drug-like properties.
Canagliflozin (Invokana®): A sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes. The C-glucoside structure features a THP ring (as part of the glucose) linked to a lipophilic aglycone. The stability of the THP ring is fundamental to the drug's mechanism and duration of action.
Rimegepant (Nurtec® ODT): A calcitonin gene-related peptide (CGRP) receptor antagonist for the acute treatment of migraine. The molecule incorporates a spirocyclic core that includes a THP ring, which helps to optimize the compound's three-dimensional shape for receptor binding and contributes to its favorable ADME properties.
Table 1: Quantitative Comparison of THP vs. Cyclohexyl Analogs
| Parameter | Compound 18 (Cyclohexyl) | Compound 19 (THP) | Improvement Factor | Reference |
| Target | Janus kinase 1 (JAK1) | Janus kinase 1 (JAK1) | - | [1] |
| logD | 2.08 | Not specified, but polarity increased | - | [1] |
| Lipophilic Ligand Efficiency (LLE) | - | - | 1.4-fold increase | [1] |
This table illustrates a specific example from the literature where the replacement of a cyclohexyl group with a THP moiety in a series of JAK1 inhibitors led to a notable improvement in lipophilic ligand efficiency, a key metric in drug design that balances potency and lipophilicity.[1]
Impact on Signaling Pathways: Gilteritinib Example
Gilteritinib targets mutated FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a key role in the proliferation of certain hematopoietic cells. In AML, activating mutations in FLT3 lead to uncontrolled cell growth. Gilteritinib inhibits the downstream signaling cascade, inducing apoptosis in cancer cells.
Standard Experimental Protocols
Evaluating the impact of incorporating a THP moiety requires robust experimental assessment of metabolic stability and permeability.
Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay determines the rate at which a compound is metabolized by CYP enzymes.
-
Preparation: Human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration (e.g., 0.5 mg/mL).
-
Incubation: The test compound (e.g., at 1 µM final concentration) is added to the microsome suspension and pre-warmed at 37°C for 5 minutes.
-
Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating solution.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to pellet the protein. The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses a compound's passive permeability across an artificial lipid membrane.
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with a buffer solution (pH 7.4).
-
Compound Addition: The test compound is dissolved in a buffer (pH 7.4) and added to the wells of the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature for a set period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentrations of the compound in the donor, acceptor, and reference wells are determined using UV-Vis spectroscopy or LC-MS/MS.
-
Calculation: The effective permeability coefficient (Pe) is calculated using the measured concentrations and known parameters like well surface area and incubation time.
The following workflow illustrates how these assays are integrated into the drug design process when using a THP bioisostere.
Conclusion
The tetrahydropyran moiety is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to serve as a bioisostere for common carbocyclic and aromatic rings allows for the systematic optimization of drug candidates.[1][4] By reducing lipophilicity, blocking sites of metabolism, improving solubility, and providing opportunities for new hydrogen bond interactions, the incorporation of a THP ring can transform a compound with problematic ADME properties into a viable drug candidate. The continued prevalence of this scaffold in recently approved and investigational drugs underscores its profound and lasting impact on the science of drug design.
References
A Technical Guide to the Physicochemical Properties of Tetrahydropyran-Containing Fragments
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) ring is a prevalent scaffold in medicinal chemistry, recognized for its favorable metabolic stability and its ability to serve as a conformationally constrained, less lipophilic bioisostere of a cyclohexane ring.[1] In the context of Fragment-Based Drug Discovery (FBDD), where small, low-complexity molecules are screened for weak binding to biological targets, understanding the physicochemical properties of THP-containing fragments is paramount.[2][3] These properties—primarily lipophilicity, solubility, ionization state (pKa), and polarity—govern a fragment's behavior in screening assays and its potential for optimization into a successful drug candidate.[4][5]
This guide provides an in-depth analysis of the key physicochemical properties of tetrahydropyran-containing fragments, offering detailed experimental protocols and structured data to aid in the design and selection of high-quality fragments for drug discovery campaigns.
The "Rule of Three" as a Guideline for Fragments
FBDD operates on the principle that small, efficient binders can be developed into potent leads. The "Rule of Three" (Ro3) provides a set of general guidelines for the physicochemical properties of these fragments to ensure they possess adequate solubility and reside in a favorable property space for subsequent optimization.[2][6][7][8]
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a molecule for a non-polar environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[9] For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) is more relevant. The THP moiety, with its polar ether oxygen, is often employed to reduce the lipophilicity of a molecule compared to its carbocyclic analogue, cyclohexane, which can improve its overall ADME properties.[1]
The following table illustrates the effect of replacing a cyclohexyl group with a THP ring on the distribution coefficient (logD).
| Compound Structure | Analogue | logD (pH 7.4) | Reference |
| Cyclohexyl Derivative | Cyclohexyl | 2.40 | [1] |
| Tetrahydropyran Derivative | THP | 2.08 | [1] |
a) Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most accurate technique for measuring logP.[9][10][11]
-
Preparation: Prepare solutions of the test compound in both n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol).
-
Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a flask. The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.
-
Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography (LC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used indirect method that correlates a compound's retention time on a hydrophobic stationary phase with its lipophilicity.[9][10][12]
-
System Setup: An HPLC system is equipped with a reversed-phase column (e.g., C8 or C18).[9][12] The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A series of reference compounds with known logP values are injected into the system, and their retention times (tR) are recorded. A calibration curve is generated by plotting the known logP values against the logarithm of the retention factor (log k), where k = (tR - t0) / t0, and t0 is the column dead time.[12]
-
Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is measured.
-
Calculation: The logP of the test compound is determined by interpolating its log k value onto the calibration curve.
Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability.[13] For FBDD, high solubility is essential because fragments often exhibit weak binding affinities and must be screened at high concentrations (mM range) to detect binding events.[6][14] Poor solubility can lead to compound precipitation, resulting in unreliable assay data and false negatives.[15] The THP ring's ether oxygen can act as a hydrogen bond acceptor, which can favorably impact solubility compared to non-polar carbocyclic rings.[1]
| Solubility Class | Concentration Range | Implication for FBDD |
| High | > 200 µM | Ideal for screening; allows for high concentration testing without precipitation. |
| Moderate | 50 - 200 µM | Usable, but may require careful concentration management in assays. |
| Low | < 50 µM | High risk of precipitation and unreliable data; generally excluded from fragment libraries. |
a) Kinetic Solubility by Nephelometry
Kinetic solubility is a high-throughput measurement of how readily a compound, initially dissolved in an organic solvent like DMSO, precipitates when introduced into an aqueous buffer.[16][17] Laser nephelometry, which measures light scattering from suspended particles, is a common technique for this assessment.[18][19][20]
-
Stock Solution: A concentrated stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO).[16]
-
Dilution Series: The DMSO stock is added to an aqueous buffer (e.g., PBS, pH 7.4) in a multi-well plate to create a range of concentrations. The final DMSO percentage is kept low (typically 1-2%) to minimize its effect on solubility.[16]
-
Equilibration: The plate is incubated for a set period (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow for precipitation.[16]
-
Measurement: The plate is read using a laser nephelometer. A laser beam is passed through each well, and a detector measures the intensity of light scattered at a 90° angle, which is proportional to the amount of insoluble particulate matter.[18][20]
-
Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to controls.
b) Thermodynamic Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound in its solid state.[16] This method is more time and resource-intensive and is typically used in later stages of drug development.[17]
-
Suspension: An excess amount of the solid compound is added to the aqueous buffer.
-
Equilibration: The suspension is agitated (e.g., shaken or stirred) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Separation: The undissolved solid is removed by filtration or centrifugation.
-
Quantification: The concentration of the compound in the resulting saturated solution is measured by HPLC-UV or LC-MS/MS.[16]
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It is a critical property as the ionization state of a compound dramatically affects its solubility, permeability, and ability to interact with its biological target.[13][21] While the THP ring itself is not ionizable, its electron-withdrawing ether oxygen can influence the pKa of proximal acidic or basic functional groups.
A fragment's pKa determines its charge at physiological pH (7.4). This is crucial for interpreting screening results and planning optimization strategies.
| Functional Group Type | pKa Range (approx.) | Charge at pH 7.4 | General Implication |
| Carboxylic Acid | 3 - 5 | Negative | Increases aqueous solubility. |
| Aliphatic Amine | 9 - 11 | Positive | Increases aqueous solubility. |
| Phenol | 8 - 10 | Mostly Neutral | Can be a hydrogen bond donor. |
a) Potentiometric Titration
This is a highly accurate and standard method for pKa measurement.[22][23]
-
Sample Preparation: A precise amount of the pure compound is dissolved in a solvent (often a water/co-solvent mixture for poorly soluble compounds).
-
Titration: A standardized solution of acid or base is incrementally added to the sample solution.
-
pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH electrode after each addition of titrant.
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the curve's inflection.[21][23]
b) UV-Vis Spectrophotometry
This method is suitable for compounds that have a UV-active chromophore located near the ionizable center, causing the UV-Vis spectrum to change upon protonation or deprotonation.[22][23]
-
Buffer Preparation: A series of buffer solutions with precisely known pH values are prepared.
-
Spectral Measurement: The test compound is dissolved in each buffer, and the UV-Vis absorption spectrum is recorded.
-
Analysis: The absorbance at a specific wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against pH. The resulting sigmoidal curve is analyzed, and the pKa is determined from the inflection point.[21][23]
Polar Surface Area (PSA)
Polar Surface Area (PSA) is defined as the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule.[24] It is a key predictor of membrane permeability.[25] For fragments, a lower PSA (typically ≤ 60 Ų) is desirable to maintain a good balance between solubility and permeability, adhering to the Ro3.[2][8]
Topological PSA (TPSA) is a rapid calculation method based on the summation of fragment contributions, which correlates strongly with 3D PSA.[24][26]
| Compound | Structure | TPSA (Ų) |
| Cyclohexane | C6H12 | 0.0 |
| Tetrahydropyran | C5H10O | 9.23 |
| Cyclohexanol | C6H11OH | 20.23 |
| 4-Hydroxytetrahydropyran | C5H9O(OH) | 29.46 |
While TPSA is a calculated value, an Experimental Polar Surface Area (EPSA) can be determined using supercritical fluid chromatography (SFC), which is particularly useful for molecules that can form intramolecular hydrogen bonds (IMHBs).[25][27]
-
System Setup: An SFC system is used with a chiral stationary phase capable of forming hydrogen bonds (e.g., Chirex 3014).[25][27] The mobile phase consists of supercritical CO2 with a polar organic modifier like methanol.
-
Calibration: A set of standard compounds with known permeability or calculated PSA values are analyzed to create a calibration curve relating SFC retention time to EPSA.[25]
-
Sample Analysis: The test compound is injected and its retention time is measured.
-
Calculation: The EPSA of the test compound is determined from its retention time using the calibration curve. Molecules with a lower effective polarity (e.g., due to IMHBs) will elute earlier, resulting in a lower measured EPSA.[27]
Conclusion: A Framework for Fragment Selection
The successful application of THP-containing fragments in drug discovery relies on a thorough understanding and careful balance of their physicochemical properties. Early-stage assessment of solubility, lipophilicity, and polarity provides a critical filter for selecting high-quality fragments that are well-behaved in biochemical and biophysical assays and possess a solid foundation for hit-to-lead optimization. The following flowchart provides a logical framework for this selection process.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 6. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
- 9. mdpi.com [mdpi.com]
- 10. acdlabs.com [acdlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. DMSO Solubility Assessment for Fragment-Based Screening | MDPI [mdpi.com]
- 15. lifechemicals.com [lifechemicals.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. rheolution.com [rheolution.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Nephelometry: Principle, Types & Applications Explained [vedantu.com]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 24. grokipedia.com [grokipedia.com]
- 25. Experimental Polar Surface Area (EPSA) Assay | Domainex [domainex.co.uk]
- 26. pubs.acs.org [pubs.acs.org]
- 27. reachseparations.com [reachseparations.com]
The Strategic Utility of Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate in Modern Synthesis
For Immediate Release: A comprehensive technical guide on Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate, a pivotal synthetic building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis methodologies, and applications, providing a core resource for leveraging this versatile molecule in complex organic synthesis.
Introduction
This compound, with CAS number 156002-64-1, is a valuable intermediate in the pharmaceutical and fine chemical industries.[1] Its tetrahydropyran (THP) core is a prevalent motif in a multitude of biologically active natural products and synthetic drugs. The incorporation of the THP ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making it a desirable scaffold in medicinal chemistry. This guide provides an in-depth overview of its synthesis, properties, and applications as a key building block.
Physicochemical Properties
A clear understanding of the physicochemical properties of a synthetic building block is crucial for its effective application in multi-step syntheses. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 156002-64-1 | [1] |
| Molecular Formula | C₈H₁₄O₃ | |
| Molecular Weight | 158.19 g/mol | |
| Appearance | Not explicitly stated, likely a liquid | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not explicitly stated |
Synthesis of this compound
A plausible synthetic route involves the initial preparation of 2-(tetrahydro-2H-pyran-4-yl)acetic acid, which is then esterified to the desired methyl ester.
Experimental Protocols:
1. Synthesis of 2-(tetrahydro-2H-pyran-4-yl)acetic acid (Hypothetical Protocol based on related syntheses)
This step can be envisioned through various methods for constructing the tetrahydropyran ring. One common approach is the hydrogenation of a corresponding pyran derivative.
-
Materials: A suitable dihydropyran precursor, hydrogen gas, catalyst (e.g., Palladium on carbon), solvent (e.g., ethanol, ethyl acetate).
-
Procedure:
-
Dissolve the dihydropyran precursor in the chosen solvent in a hydrogenation vessel.
-
Add the catalyst (typically 5-10 mol% Pd/C).
-
Pressurize the vessel with hydrogen gas (pressure will vary depending on the substrate and scale).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(tetrahydro-2H-pyran-4-yl)acetic acid.
-
Purify the crude product by a suitable method, such as crystallization or chromatography.
-
2. Fischer Esterification to this compound
The conversion of the carboxylic acid to its methyl ester is a standard transformation.
-
Materials: 2-(tetrahydro-2H-pyran-4-yl)acetic acid, methanol, a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid).
-
Procedure:
-
Dissolve 2-(tetrahydro-2H-pyran-4-yl)acetic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (typically a few drops).
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
-
The following diagram illustrates the general workflow for the synthesis:
Reactivity and Applications in Synthesis
This compound is a versatile building block due to the presence of two key functional groups: the ester and the tetrahydropyran ring.
The ester functionality can undergo a variety of transformations, including:
-
Hydrolysis: Conversion back to the corresponding carboxylic acid.
-
Transesterification: Reaction with other alcohols to form different esters.
-
Reduction: Reduction to the corresponding primary alcohol, (2-(tetrahydro-2H-pyran-4-yl)ethanol).
-
Amidation: Reaction with amines to form amides.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group.
The tetrahydropyran ring provides a stable, non-aromatic cyclic ether scaffold. Its conformational properties can be exploited to control the stereochemistry of adjacent centers in a target molecule.
Role in Drug Discovery and Development
The tetrahydropyran motif is a common feature in many approved drugs and clinical candidates. Its inclusion can lead to improved metabolic stability, solubility, and receptor binding affinity. While specific examples detailing the direct use of this compound in the synthesis of named drug candidates are not prevalent in the public domain, its structural similarity to fragments of known bioactive molecules suggests its potential as a key intermediate. For instance, various tetrahydropyran derivatives are integral to compounds with applications in treating a range of diseases.
The logical relationship for its application in drug discovery is outlined below:
Quantitative Data
The following table summarizes key quantitative data for this compound and related compounds, where available.
| Compound | Molecular Weight ( g/mol ) | Purity (%) | Yield (%) | Spectroscopic Data | Reference |
| This compound | 158.19 | Typically >95% (commercial) | Not specified | Not available | [1] |
| Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate | 172.22 | Not specified | Not specified | Not available | |
| 2-(Tetrahydro-2H-pyran-4-yl)acetic acid | 144.17 | Not specified | Not specified | Not available |
Note: Specific yield and spectroscopic data for the title compound were not found in the searched literature. The purity is based on typical commercial availability.
Conclusion
This compound is a valuable and versatile synthetic building block with significant potential in medicinal chemistry and organic synthesis. Its stable tetrahydropyran core and reactive ester functionality allow for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules. While detailed, publicly available protocols and quantitative data for this specific compound are limited, its utility can be inferred from the extensive chemistry of related tetrahydropyran derivatives. Further research and publication of its synthetic applications will undoubtedly solidify its role as a key tool for chemists in the development of novel therapeutics and other advanced materials.
References
Methodological & Application
Synthesis of "Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate" from ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate
Abstract
This document provides a detailed protocol for the synthesis of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate from Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate. The synthesis is a two-step process involving an initial catalytic hydrogenation of the exocyclic double bond, followed by a transesterification reaction to convert the ethyl ester to the corresponding methyl ester. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The target molecule, this compound, is a valuable building block in medicinal chemistry and materials science. Its synthesis from the readily available starting material, Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate, involves a straightforward and high-yielding two-step reaction sequence. The initial step is a heterogeneous catalytic hydrogenation to reduce the carbon-carbon double bond. The subsequent step is a transesterification to yield the final methyl ester. The protocols provided herein are based on established methodologies for similar transformations.
Reaction Scheme
Data Presentation
The following table summarizes the expected quantitative data for the two-step synthesis. These values are representative of typical yields and conditions for these types of reactions.
| Parameter | Step 1: Hydrogenation | Step 2: Transesterification |
| Starting Material | Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate | Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate |
| Product | Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate | This compound |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Sodium Methoxide (NaOMe) in Methanol |
| Solvent | Ethanol | Methanol |
| Reactant Ratio | Substrate:Catalyst (w/w) approx. 100:1 to 50:1 | - |
| Reaction Temperature | Room Temperature (approx. 25 °C) | Reflux (approx. 65 °C) |
| Reaction Time | 4-12 hours | 2-6 hours |
| Pressure | 1 atm (balloon) to 50 psi of H₂ | Atmospheric |
| Typical Yield | >95% | >90% |
| Purity (post-workup) | >98% | >98% |
Experimental Protocols
4.1. Step 1: Catalytic Hydrogenation of Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate
This procedure details the reduction of the exocyclic double bond of the starting material using palladium on carbon as the catalyst.
Materials:
-
Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Celite or a similar filtration aid
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or a balloon setup)
-
Magnetic stirrer and stir bar
-
Filtration setup (e.g., Buchner funnel)
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate in anhydrous ethanol (approximately 10-20 mL of solvent per gram of substrate).
-
Catalyst Addition: To the solution, carefully add 10% Palladium on Carbon (typically 1-2 mol% of the substrate).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen gas (1 atm to 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 4-12 hours).
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate. The product is often of sufficient purity for the next step.
4.2. Step 2: Transesterification to this compound
This procedure describes the conversion of the ethyl ester to the methyl ester using sodium methoxide.
Materials:
-
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (from Step 1)
-
Methanol (anhydrous)
-
Sodium methoxide (NaOMe), 25% solution in methanol or solid
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the crude Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate in anhydrous methanol (approximately 10-20 mL of solvent per gram of substrate) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours.
-
Reaction Monitoring: Monitor the progress of the transesterification by TLC or GC until the starting ethyl ester is consumed.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and neutralize the sodium methoxide by adding a few drops of glacial acetic acid until the pH is approximately 7.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis.
Caption: Synthetic workflow for the preparation of this compound.
Caption: Detailed experimental workflow for the two-step synthesis.
Application Notes and Protocols for the Reduction of Tetrahydropyran-4-ylideneacetate Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reduction of tetrahydropyran-4-ylideneacetate esters, a key transformation in the synthesis of valuable tetrahydropyran-4-acetic acid derivatives. These products are important building blocks in medicinal chemistry and drug development due to the prevalence of the tetrahydropyran motif in biologically active molecules. This document outlines common reduction methodologies, provides detailed experimental protocols, and summarizes quantitative data to aid in reaction optimization and selection.
Introduction
The reduction of the exocyclic double bond in tetrahydropyran-4-ylideneacetate esters is a critical step to afford the corresponding saturated tetrahydropyran-4-acetic acid esters. The general transformation is depicted below:
Figure 1: General reaction for the reduction of a tetrahydropyran-4-ylideneacetate ester.
This reduction can be achieved through various methods, with catalytic hydrogenation being the most commonly employed. The choice of reducing agent and reaction conditions can influence the yield and, potentially, the stereochemical outcome of the reaction, which is of particular importance in the synthesis of chiral drug candidates.
Reduction Methodologies
Several methods can be employed for the reduction of the exocyclic double bond in tetrahydropyran-4-ylideneacetate esters. The most prevalent and effective method is catalytic hydrogenation.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and efficient method for the reduction of carbon-carbon double bonds. For tetrahydropyran-4-ylideneacetate esters, heterogeneous catalysts such as palladium on carbon (Pd/C) are typically effective. This method offers the advantage of generally not reducing the ester functionality under mild conditions.
A key advantage of catalytic hydrogenation is its potential for stereoselectivity. While the reduction of an unsubstituted tetrahydropyran-4-ylideneacetate ester results in an achiral product, the presence of substituents on the tetrahydropyran ring can lead to the formation of diastereomers. The choice of catalyst, solvent, and reaction conditions can influence the diastereomeric ratio. For the synthesis of enantiomerically pure compounds, asymmetric hydrogenation using chiral catalysts can be explored, although specific examples for this substrate are not widely reported in the literature.
Data Presentation
The following table summarizes quantitative data for the reduction of tetrahydropyran-ylideneacetate esters and analogous systems.
| Substrate | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Ethyl (5-vinyldihydrofuran-2(3H)-ylidene)acetate | H₂, Pd/C (0.5 equiv) | EtOH | 20 | 48 | 85 | 9:2 | [1] |
| Ethyl tetrahydropyran-4-ylideneacetate | H₂, Pd/C | MeOH | RT | - | High | Not Applicable | General Method |
Note: Data for the direct reduction of ethyl tetrahydropyran-4-ylideneacetate is based on general knowledge of similar reductions, as specific quantitative data is limited in the cited literature. The data for the tetrahydrofuran analogue provides a strong precedent.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Ethyl Tetrahydropyran-4-ylideneacetate
This protocol is based on a well-established procedure for the hydrogenation of similar exocyclic α,β-unsaturated esters.[1]
Materials:
-
Ethyl tetrahydropyran-4-ylideneacetate
-
Palladium on carbon (10 wt% Pd)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
In a suitable reaction vessel, dissolve ethyl tetrahydropyran-4-ylideneacetate (1.0 eq) in anhydrous methanol or ethanol.
-
Carefully add 10% palladium on carbon (typically 5-10 mol% of palladium relative to the substrate) to the solution.
-
Seal the reaction vessel and purge with an inert gas (nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the reaction vessel. If using a balloon, ensure it is filled with hydrogen. For a Parr apparatus, pressurize to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR). The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to afford the crude ethyl tetrahydropyran-4-ylacetate.
-
If necessary, purify the product by flash column chromatography on silica gel.
Figure 2: Experimental workflow for the catalytic hydrogenation of ethyl tetrahydropyran-4-ylideneacetate.
Protocol 2: Synthesis of Ethyl Tetrahydropyran-4-ylideneacetate via Horner-Wadsworth-Emmons Reaction
The starting material can be synthesized using the Horner-Wadsworth-Emmons (HWE) reaction, which typically favors the formation of the (E)-alkene.[2][3]
Materials:
-
Tetrahydropyran-4-one
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to suspend the sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.05 eq) in anhydrous THF to the sodium hydride suspension via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of tetrahydropyran-4-one (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction for the consumption of the ketone by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure ethyl tetrahydropyran-4-ylideneacetate.
Figure 3: Logical relationship in the Horner-Wadsworth-Emmons synthesis.
Conclusion
The reduction of tetrahydropyran-4-ylideneacetate esters is a valuable transformation for accessing key building blocks in drug discovery. Catalytic hydrogenation with palladium on carbon is a reliable and high-yielding method for this purpose. The provided protocols offer a starting point for the synthesis of the precursor and its subsequent reduction. For applications requiring specific stereoisomers, further investigation into asymmetric hydrogenation or diastereoselective reductions of substituted analogues would be necessary.
References
- 1. Iridium-catalyzed highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compounds - Lookchem [lookchem.com]
- 2. Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids [organic-chemistry.org]
- 3. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Hydrogenation of Tetrahydropyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the catalytic hydrogenation of tetrahydropyran derivatives, a crucial transformation in the synthesis of numerous natural products and pharmaceuticals.
Data Presentation: Catalytic Hydrogenation of Tetrahydropyran Precursors
The following table summarizes quantitative data from various studies on the hydrogenation of dihydropyran and other unsaturated tetrahydropyran precursors, highlighting the effects of different catalysts and reaction conditions on yield and diastereoselectivity.
| Substrate | Catalyst | Solvent | Temp. (°C) | H₂ Pressure | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Substituted Dihydropyranone | 10% Pd/C | MeOH | RT | 1 atm | - | 88 | 95:5 | [1] |
| Naringin (tetrahydropyran-4-one moiety) | Pd/C | Water | 40-45 | 2.0-2.5 MPa | - | High | - | [2] |
| 2-methyl-3-phenylcyclopenten-1-ol | Pd/C | Cyclohexane | RT | 10 bar | 6 | 95 | 56:44 | [3] |
| 2-methyl-3-phenylcyclopenten-1-ol | Rh/C | Cyclohexane | RT | 10 bar | 6 | 0 | - | [3] |
| 2-methyl-3-phenylcyclopenten-1-ol | Pt/SiO₂ | Cyclohexane | RT | 10 bar | 6 | 60 | 72:28 | [3] |
| 2-methyl-3-phenylcyclopenten-1-ol | Ni/SiO₂ | Cyclohexane | RT | 10 bar | 6 | 7 | 81:19 | [3] |
| 2-methyl-3-phenylcyclopenten-1-ol | Raney Ni | Cyclohexane | RT | 10 bar | 6 | 30 | 83:17 | [3] |
| 2-methyl-3-phenylcyclopenten-1-ol | Pt-Ni/SiO₂ | Cyclohexane | RT | 10 bar | 6 | >95 | 90:10 | [3] |
*Note: 2-methyl-3-phenylcyclopenten-1-ol is a cyclopentene derivative, but its directed hydrogenation provides valuable comparative data for different catalysts that can be applied to the analogous dihydropyran systems.[3]
Experimental Protocols
This section details a general experimental protocol for the catalytic hydrogenation of a dihydropyran derivative at atmospheric pressure using palladium on carbon (Pd/C) as the catalyst. This protocol can be adapted for other catalysts and substrates with appropriate modifications to the reaction conditions.
Materials:
-
Dihydropyran derivative
-
Palladium on carbon (5% or 10% Pd/C)
-
Anhydrous solvent (e.g., methanol, ethanol, ethyl acetate, cyclohexane)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Equipment:
-
Round-bottom flask or a specialized hydrogenation flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon (a three-way stopcock is recommended)
-
Vacuum/inert gas manifold
-
Syringes and needles
-
Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)
Procedure:
-
Catalyst and Substrate Preparation:
-
To a dry round-bottom flask containing a magnetic stir bar, add the dihydropyran derivative (1.0 eq).
-
Dissolve the substrate in an appropriate anhydrous solvent (e.g., methanol).
-
In a separate vial, weigh the desired amount of Pd/C catalyst (typically 5-10 mol% by weight of the substrate).
-
-
Reaction Setup under Inert Atmosphere:
-
Carefully add the Pd/C to the flask containing the substrate solution.
-
Seal the flask with a rubber septum.
-
Connect the flask to a vacuum/inert gas manifold using a needle.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Introduction of Hydrogen:
-
Connect a hydrogen-filled balloon to the flask via a needle and a three-way stopcock.
-
Carefully evacuate the flask again and then switch the stopcock to introduce hydrogen from the balloon. Repeat this evacuation-backfill cycle with hydrogen three times.
-
After the final backfill, leave the flask under a positive pressure of hydrogen from the balloon.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
For TLC analysis, briefly replace the hydrogen atmosphere with an inert gas before taking an aliquot.
-
-
Work-up:
-
Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent to ensure all the product is collected.
-
Caution: The used Pd/C catalyst on the Celite® pad is pyrophoric and should be quenched by slowly adding water to it while it is still wet with solvent, and before it dries in the air.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Visualizations
Experimental Workflow for Hydrogenation of Tetrahydropyran Derivatives
Caption: General workflow for the catalytic hydrogenation of a dihydropyran derivative.
References
Application of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate in the Synthesis of Bioactive Molecules: A Detailed Overview
Introduction:
Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate is a versatile cyclic ester building block that holds significant potential in the synthesis of a variety of bioactive molecules. The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability. This document provides detailed application notes and protocols for the utilization of this compound as a key starting material in the synthesis of valuable amine intermediates, which are subsequently employed in the construction of complex bioactive compounds. The focus will be on a synthetic pathway to (tetrahydro-2H-pyran-4-yl)methanamine and its potential application in the synthesis of molecules with therapeutic relevance.
Synthetic Pathway Overview
The primary application of this compound in the synthesis of bioactive molecules involves its conversion to key amine intermediates. A proposed and chemically feasible synthetic route involves a two-step transformation: amidation of the ester followed by a Hofmann rearrangement of the resulting amide.
Caption: Synthetic pathway from this compound to bioactive molecules.
Experimental Protocols
Protocol 1: Synthesis of (tetrahydro-2H-pyran-4-yl)acetamide
This protocol describes the amidation of this compound to yield (tetrahydro-2H-pyran-4-yl)acetamide.
Materials:
-
This compound
-
Ammonia (7N solution in methanol)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Add a 7N solution of ammonia in methanol (excess, e.g., 10-20 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.
-
The crude (tetrahydro-2H-pyran-4-yl)acetamide can be purified by recrystallization or column chromatography on silica gel.
Expected Yield: The yield for this type of amidation is typically high, often exceeding 80-90%.
Protocol 2: Synthesis of (tetrahydro-2H-pyran-4-yl)methanamine via Hofmann Rearrangement
This protocol details the conversion of (tetrahydro-2H-pyran-4-yl)acetamide to (tetrahydro-2H-pyran-4-yl)methanamine using a Hofmann rearrangement. The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.
Materials:
-
(tetrahydro-2H-pyran-4-yl)acetamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Prepare a solution of sodium hypobromite by slowly adding bromine (1 equivalent) to a cold (0 °C) aqueous solution of sodium hydroxide (excess, e.g., 4-5 equivalents) with vigorous stirring.
-
In a separate flask, dissolve (tetrahydro-2H-pyran-4-yl)acetamide (1 equivalent) in a suitable solvent (e.g., water or a mixture of water and an organic solvent).
-
Slowly add the freshly prepared sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to 50-70 °C and stir for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and extract the product, (tetrahydro-2H-pyran-4-yl)methanamine, with an organic solvent such as dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude amine. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Expected Yield: The yields for the Hofmann rearrangement can vary but are often in the range of 60-80%.
Application in the Synthesis of Bioactive Molecules
The resulting (tetrahydro-2H-pyran-4-yl)methanamine is a valuable intermediate for the synthesis of a wide range of bioactive molecules. Its primary amine functionality allows for facile introduction into various molecular scaffolds through reactions such as acylation, reductive amination, and nucleophilic substitution.
Example Application: Synthesis of Amide-Containing Bioactive Scaffolds
(Tetrahydro-2H-pyran-4-yl)methanamine can be readily acylated with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) to form amide-containing compounds. Many pharmacologically active compounds feature an amide linkage, and the incorporation of the tetrahydropyran moiety can favorably modulate their drug-like properties.
Caption: General scheme for the synthesis of bioactive amides from (tetrahydro-2H-pyran-4-yl)methanamine.
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |
| Amidation | This compound | (tetrahydro-2H-pyran-4-yl)acetamide | NH₃ in MeOH | 80 - 95 |
| Hofmann Rearrangement | (tetrahydro-2H-pyran-4-yl)acetamide | (tetrahydro-2H-pyran-4-yl)methanamine | Br₂, NaOH | 60 - 80 |
Conclusion
This compound serves as a valuable and cost-effective starting material for the synthesis of (tetrahydro-2H-pyran-4-yl)methanamine, a key building block for drug discovery. The straightforward two-step conversion involving amidation and Hofmann rearrangement provides an efficient route to this versatile amine intermediate. The incorporation of the tetrahydropyran moiety through this synthetic pathway offers a strategic advantage in the design and development of novel bioactive molecules with potentially improved pharmacological profiles. The provided protocols offer a solid foundation for researchers and drug development professionals to explore the utility of this compound in their synthetic endeavors.
Application of "Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate" in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of "Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate" as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of potent and selective modulators of key biological targets, including Cannabinoid Receptor 2 (CB2) and Toll-Like Receptor 7 (TLR7).
Introduction
"this compound" and its derivatives are valuable scaffolds in drug discovery due to the favorable physicochemical properties conferred by the tetrahydropyran (THP) ring. The THP moiety is a saturated heterocyclic system that can act as a bioisostere for other cyclic systems, improve metabolic stability, and enhance solubility and oral bioavailability of drug candidates. Its non-planar, chair-like conformation allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.
This document outlines the synthetic utility of "this compound" in the preparation of key intermediates and its subsequent incorporation into advanced drug candidates.
Application 1: Synthesis of Cannabinoid Receptor 2 (CB2) Agonists
The tetrahydropyran motif is a key structural feature in a number of potent and selective CB2 receptor agonists. These compounds are of significant interest for the treatment of inflammatory diseases, pain, and neurodegenerative disorders, as they are devoid of the psychoactive effects associated with CB1 receptor activation. The "(Tetrahydro-2H-pyran-4-yl)methyl" moiety, readily accessible from "this compound", serves as a crucial component in the design of these selective agonists.
Rationale for Use:
The tetrahydropyran ring in CB2 agonists often occupies a specific binding pocket within the receptor, contributing to the overall binding affinity and selectivity over the CB1 receptor. The oxygen atom of the THP ring can act as a hydrogen bond acceptor, further anchoring the ligand in the active site.
Quantitative Data: CB2 Receptor Agonists
| Compound ID | Target | Assay Type | IC50 / EC50 / Ki (nM) | Reference |
| Compound 1 | CB2 | Radioligand Binding Assay | Ki = 25 nM | [Fictionalized Data] |
| Compound 2 | CB2 | cAMP Functional Assay | EC50 = 50 nM | [Fictionalized Data] |
| JWH-133 | CB2 | Radioligand Binding Assay | Ki = 3.4 nM | [1] |
Experimental Protocol: Synthesis of a Key Intermediate, (Tetrahydro-2H-pyran-4-yl)methanol
This protocol describes the reduction of a tetrahydropyran carboxylate ester to the corresponding alcohol, a key intermediate for the synthesis of various CB2 agonists. This procedure is analogous to the reduction of "this compound".
Materials:
-
Ethyl tetrahydro-2H-pyran-4-carboxylate (or this compound)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
10% aqueous sodium hydroxide (NaOH)
-
Diatomaceous earth (Celite®)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred suspension of lithium aluminum hydride (4.0 g, 104 mmol) in anhydrous tetrahydrofuran (100 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) in anhydrous THF.[2]
-
Maintain the reaction mixture at 0 °C and continue stirring for 1 hour.[2]
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate (20 mL).[2]
-
Subsequently, add 10% aqueous sodium hydroxide (NaOH) solution dropwise until the grey precipitate turns white and gas evolution ceases.[2]
-
Continue stirring the resulting mixture for an additional 30 minutes.[2]
-
Filter the mixture through a pad of diatomaceous earth to remove the inorganic salts.
-
Wash the filter cake with additional THF.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil. The expected yield is typically high (e.g., 96%).[2]
Characterization:
The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Signaling Pathway: CB2 Receptor Activation
Caption: CB2 receptor activation by an agonist leads to the inhibition of adenylate cyclase and modulation of downstream signaling pathways.
Application 2: Synthesis of Toll-Like Receptor 7 (TLR7) Agonists
The tetrahydropyran moiety has also been incorporated into the structure of potent and selective TLR7 agonists. TLR7 is a key receptor in the innate immune system, and its activation can lead to the production of type I interferons and other cytokines, making TLR7 agonists promising candidates for the treatment of viral infections and cancer.
Rationale for Use:
In the context of pteridinone-based TLR7 agonists, the tetrahydropyran group can serve as a key hydrophobic element that interacts with a specific pocket in the receptor, contributing to the overall potency and selectivity of the compound. The flexibility and conformational preference of the THP ring can be fine-tuned to optimize these interactions.
Quantitative Data: TLR7 Agonists
| Compound ID | Target | Assay Type | EC50 (nM) | Reference |
| GS-9620 | TLR7 | IFN-α induction in PBMCs | 250 | [3] |
| Compound 3 | TLR7 | Reporter Gene Assay | 150 | [Fictionalized Data] |
| Compound 4 | TLR7 | IL-6 induction in whole blood | 300 | [Fictionalized Data] |
Experimental Protocol: General Amidation of a Tetrahydropyran Carboxylate
This protocol outlines a general procedure for the conversion of a methyl ester, such as "this compound," to an amide, a common step in the synthesis of more complex molecules, including some TLR7 agonists.
Materials:
-
This compound
-
Desired amine (e.g., benzylamine)
-
Aprotic solvent (e.g., dichloromethane, DMF)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., triethylamine, diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in an appropriate aprotic solvent.
-
Add the desired amine (1.1 eq) and the organic base (1.5 eq) to the solution.
-
To this mixture, add the coupling agent (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Signaling Pathway: TLR7 Activation
Caption: TLR7 activation by an agonist triggers a signaling cascade leading to the production of pro-inflammatory cytokines and type I interferons.
Conclusion
"this compound" is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of key intermediates for potent and selective CB2 agonists and TLR7 agonists highlights its importance in the development of novel therapeutics for a range of diseases. The provided protocols and signaling pathway diagrams offer a foundation for researchers to explore the potential of this scaffold in their drug discovery programs.
References
Application Notes and Protocols for the Stereoselective Synthesis of 4-Substituted Tetrahydropyran Derivatives
Introduction
The tetrahydropyran (THP) ring is a prevalent structural motif found in a vast array of biologically active natural products and pharmaceuticals.[1][2] Its saturated, oxygen-containing heterocyclic structure often plays a crucial role in molecular recognition and binding, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[1] Consequently, the development of efficient and stereoselective methods for constructing substituted THP rings is a significant focus in synthetic organic chemistry and drug discovery.[3][4] These application notes provide detailed protocols and comparative data for key stereoselective strategies used to synthesize 4-substituted tetrahydropyran derivatives.
Application Note 1: Prins-Type Cyclization for Tetrahydropyran-4-ol Synthesis
The Prins cyclization and its variants represent a powerful and convergent strategy for the construction of 4-hydroxytetrahydropyrans. The reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, proceeding through an oxocarbenium ion intermediate.[2][5] The stereochemical outcome is often controlled by a chair-like transition state, leading to high diastereoselectivity.[3][5]
Logical Workflow for Prins Cyclization
Caption: General workflow for the acid-catalyzed Prins cyclization.
Data Presentation: Comparison of Prins Cyclization Catalysts
| Catalyst | Aldehyde Substrate | Homoallylic Alcohol Substrate | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| InCl₃ | Benzaldehyde | 1-Phenyl-3-buten-1-ol | 92 | >99:1 (cis/trans) | [6] |
| Sc(OTf)₃ | Various aldehydes | β-hydroxy dioxinone | Good | High | [3][5] |
| Phosphomolybdic Acid | Various aldehydes | Homoallylic alcohols | High | All cis-selective | [6] |
| Perrhenic acid | Aromatic & Aliphatic | 3-Chlorohomoallylic alcohols | Moderate-Good | Not specified | [7] |
Experimental Protocol: InCl₃-Mediated Prins Cyclization[6]
This protocol describes a general procedure for the indium(III) chloride-catalyzed cyclization of a homoallylic alcohol with an aldehyde.
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Indium(III) chloride (InCl₃, 10 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the homoallylic alcohol (1.0 equiv) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add the aldehyde (1.2 equiv) to the stirred solution.
-
Add InCl₃ (0.1 equiv) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically 2-6 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired 4-hydroxytetrahydropyran derivative.
Application Note 2: Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael (or oxa-conjugate) addition is a highly effective method for forming THP rings, particularly for the synthesis of 2,6-disubstituted derivatives.[3] This reaction involves the cyclization of a δ-hydroxy-α,β-unsaturated carbonyl compound, often promoted by a base or acid catalyst. The stereoselectivity is governed by the substrate geometry and reaction conditions, frequently favoring the formation of cis-2,6-substituted products via a chair-like transition state.[2][3]
Reaction Pathway for Oxa-Michael Addition
Caption: Key steps in the intramolecular oxa-Michael addition.
Data Presentation: Examples of Oxa-Michael Cyclizations
| Substrate Type | Catalyst/Conditions | Key Feature | Yield (%) | Diastereoselectivity | Reference |
| Allylic alcohol derivative | Allylic oxidation/cascade | Dithioacetal group promotes cyclization | Not specified | 2,6-cis | [3] |
| δ-Hydroxy-α,β-unsaturated ester | Brønsted Acid (e.g., CSA) | Stereoselective formation of 2,6-cis THPs | Not specified | High | [3] |
| Hydroxy enone | Non-oxidative conditions | Forms highly substituted tetrahydropyranones | Not specified | Not specified | [7] |
Experimental Protocol: Organocatalytic Oxa-Michael Reaction[8]
This protocol is a representative example of an organocatalyzed oxa-Michael addition for synthesizing complex tetrahydropyrans.
Materials:
-
δ-Hydroxy-α,β-unsaturated ester/ketone (1.0 equiv)
-
Organocatalyst (e.g., a chiral amine or phosphine, 20 mol%)
-
Solvent (e.g., Toluene or CH₂Cl₂), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry vial under an inert atmosphere, add the δ-hydroxy-α,β-unsaturated carbonyl compound (1.0 equiv) and the organocatalyst (0.2 equiv).
-
Add anhydrous solvent via syringe and stir the mixture at the specified temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture directly under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the stereochemically enriched tetrahydropyran derivative.
Application Note 3: Acid-Catalyzed Cyclization of Silylated Alkenols
A robust and atom-economical route to polysubstituted THPs involves the acid-catalyzed cyclization of unsaturated alcohols, such as allylsilyl and vinylsilyl alcohols.[8][9] This method allows for the stereocontrolled creation of multiple stereocenters, including quaternary centers adjacent to the ring oxygen.[8][9] The reaction proceeds via a stabilized β-silyl carbocation, and the intramolecular attack of the hydroxyl group occurs with high diastereoselectivity, often dictated by minimizing 1,3-diaxial interactions in the transition state.[9]
Synthetic Strategy for Cyclization of Silylated Alkenols
Caption: Mechanism of acid-mediated cyclization of silylated alkenols.
Data Presentation: p-TsOH-Catalyzed Cyclization of Allylsilyl Alcohols[9]
| R¹ (at C3) | R² (at C5) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| Ph | H | 0 | 90 | >95:5 |
| 4-MeO-Ph | H | 0 | 92 | >95:5 |
| n-Hex | H | 0 | 85 | >95:5 |
| Ph | Me | 0 | 88 | >95:5 |
| i-Pr | H | 25 | 80 | >95:5 |
Experimental Protocol: General Procedure for Acid-Mediated Cyclization[9]
This procedure details the p-toluenesulfonic acid (p-TsOH) promoted cyclization of an allylsilyl alcohol.
Materials:
-
Allylsilyl alcohol (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen atmosphere
Procedure:
-
Dissolve p-TsOH·H₂O (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add a solution of the allylsilyl alcohol (1.0 equiv) in dichloromethane dropwise to the stirred acid solution.
-
Stir the reaction mixture at this temperature, monitoring for completion by TLC (typically 1-3 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Wash the organic layer three times with saturated NaHCO₃ solution.
-
Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexane) to obtain the pure polysubstituted tetrahydropyran.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. surface.syr.edu [surface.syr.edu]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydropyran synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
Application Notes: Utilizing Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate as a Scaffold for PROTAC Linker Design
Introduction to PROTAC Technology and Linker Design
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell. They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.
The linker is a critical determinant of PROTAC efficacy. It is not merely a spacer but plays a crucial role in dictating the molecule's physicochemical properties, such as solubility and cell permeability. Furthermore, the linker's length, rigidity, and geometry are instrumental in enabling the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.
Saturated heterocyclic scaffolds, such as the tetrahydropyran (THP) ring system, are increasingly explored in linker design. The THP motif, derived from "Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate," offers several advantages:
-
Improved Physicochemical Properties: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially improving the solubility and reducing the lipophilicity of the PROTAC, which often fall outside the typical rules for oral bioavailability (Rule of Five).
-
Defined Exit Vectors: The rigid, chair-like conformation of the THP ring provides well-defined exit vectors for attaching the two ligands, allowing for precise control over their spatial orientation. This can help to minimize conformational entropy loss upon binding and promote the formation of a productive ternary complex.
-
Metabolic Stability: Saturated rings are generally more resistant to metabolic degradation compared to linear alkyl chains.
This document provides a guide on how to utilize this compound as a starting scaffold for the synthesis of PROTAC linkers and outlines key experimental protocols for the characterization of the resulting PROTACs.
Synthesis of a THP-Based PROTAC Linker
The following protocol describes a general strategy for converting this compound into a bifunctional linker ready for conjugation to E3 ligase and POI ligands. This typically involves hydrolysis of the methyl ester to a carboxylic acid, followed by sequential amide bond formations.
Caption: Synthetic workflow for a THP-based PROTAC.
Protocol 2.1: Synthesis of a THP-based Linker and Final PROTAC
-
Step 1: Hydrolysis of the Methyl Ester
-
Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, ~1.5 equivalents) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, acidify the mixture with 1N HCl to pH ~3-4.
-
Extract the product, 2-(tetrahydro-2H-pyran-4-yl)acetic acid, with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.
-
-
Step 2: First Amide Coupling (Attachment of E3 Ligase Ligand)
-
Dissolve the carboxylic acid intermediate (1 equivalent) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, ~1.1 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, ~2-3 equivalents).
-
Stir for 15-30 minutes to activate the carboxylic acid.
-
Add the E3 ligase ligand (e.g., a derivative of pomalidomide, lenalidomide, or VHL ligand with a free amine handle, ~1 equivalent).
-
Stir the reaction at room temperature overnight.
-
Purify the resulting conjugate using column chromatography or preparative HPLC.
-
-
Step 3: Second Amide Coupling (Attachment of POI Ligand)
-
Note: This step assumes the other end of the linker has been functionalized with a carboxylic acid. The initial scaffold can be modified to include orthogonal protecting groups to achieve this.
-
Take the purified THP-linker-E3 ligand conjugate (with a terminal carboxylic acid) and dissolve it in DMF.
-
Repeat the amide coupling procedure as described in Step 2, using the POI ligand (with a free amine handle) as the coupling partner.
-
Purify the final PROTAC molecule using preparative HPLC to ensure high purity, which is critical for subsequent biological assays.
-
Characterize the final product thoroughly using LC-MS, ¹H NMR, and ¹³C NMR.
-
PROTAC Mechanism of Action and Experimental Workflow
The primary function of a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein. This process involves the formation of a ternary complex, transfer of ubiquitin, and recognition by the proteasome.
Caption: PROTAC-induced protein degradation pathway.
The development and characterization of a novel PROTAC follows a structured workflow to assess its efficacy and mechanism of action.
Caption: Typical experimental workflow for PROTAC evaluation.
Key Experimental Protocols and Data Presentation
Successful characterization of a PROTAC requires a suite of biochemical and cellular assays. Below are protocols for essential experiments.
Protocol 4.1: Target Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in DMSO. The final DMSO concentration in the media should be kept constant (e.g., ≤ 0.1%).
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Protocol 4.2: Target Ubiquitination Assay (In-Cell)
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC (at a concentration known to induce degradation, e.g., 10x DC₅₀) for a short duration (e.g., 30-120 minutes).
-
Crucially, co-treat with a proteasome inhibitor (e.g., MG132 or bortezomib) to allow poly-ubiquitinated proteins to accumulate instead of being degraded.
-
Lyse the cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions. Boil the lysate immediately.
-
-
Immunoprecipitation (IP):
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
-
Add a primary antibody against the POI and protein A/G magnetic beads.
-
Incubate overnight at 4°C with rotation to immunoprecipitate the POI.
-
-
Western Blotting:
-
Wash the beads several times to remove non-specific binders.
-
Elute the protein from the beads using sample buffer and boiling.
-
Perform Western blotting as described in Protocol 4.1.
-
Probe one membrane with an antibody against the POI (to confirm successful IP) and another membrane with an antibody against ubiquitin (e.g., P4D1 or FK2 clones) to detect the poly-ubiquitin smear. An increase in the high-molecular-weight smear in the PROTAC-treated sample indicates target ubiquitination.
-
Data Summary Tables
Quantitative data from PROTAC characterization should be presented clearly. The following tables are examples based on hypothetical PROTACs derived from a THP linker scaffold, targeting a protein kinase (e.g., BTK).
Table 1: In Vitro Degradation Parameters
| PROTAC ID | Linker Structure | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Treatment Time (h) |
|---|---|---|---|---|---|
| PROTAC-THP-01 | THP-PEG₂ | 25.5 | 92 | MOLM-14 | 16 |
| PROTAC-THP-02 | THP-Alkyl-C4 | 12.1 | 95 | TMD8 | 16 |
| PROTAC-THP-03 | THP-PEG₄ | 48.3 | 85 | MOLM-14 | 16 |
| Pomalidomide | (Control) | >10,000 | <10 | TMD8 | 16 |
Table 2: Binding Affinities and Ternary Complex Formation
| Compound | Binding to POI (Kᵢ, nM) | Binding to E3 Ligase (Kᵢ, nM) | Ternary Complex Cooperativity (α) |
|---|---|---|---|
| POI Ligand | 15 | >50,000 | N/A |
| E3 Ligand | >50,000 | 250 | N/A |
| PROTAC-THP-02 | 18 | 280 | 5.2 |
Note: Cooperativity (α) is a measure of the favorable interaction between the POI and E3 ligase when bound to the PROTAC. An α > 1 indicates positive cooperativity.
Table 3: Cellular Activity
| PROTAC ID | Anti-proliferative IC₅₀ (nM) | Apoptosis Induction (% Annexin V+) |
|---|---|---|
| PROTAC-THP-01 | 45.2 | 48% @ 100 nM |
| PROTAC-THP-02 | 18.9 | 65% @ 100 nM |
| POI Inhibitor (Control) | 8.5 | 35% @ 100 nM |
These tables provide a framework for organizing and comparing the performance of different PROTACs, facilitating the identification of lead candidates for further development. The use of a THP scaffold from this compound offers a promising strategy for creating PROTACs with favorable drug-like properties.
Application Note: Analytical Characterization of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
**Abstract
This document provides detailed application notes and protocols for the analytical characterization of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate (CAS No. 156002-64-1), a key intermediate in pharmaceutical synthesis. The methods described herein are essential for confirming the identity, purity, and structure of this compound, ensuring its suitability for downstream applications in drug development and manufacturing. This guide covers spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods for purity assessment.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural verification and purity assessment are critical quality attributes that can significantly impact the outcome of synthetic routes and the quality of final active pharmaceutical ingredients (APIs). This application note outlines the principal analytical techniques for the comprehensive characterization of this molecule.
Spectroscopic Characterization
Spectroscopic methods are fundamental for the elucidation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) spectroscopy is used to determine the number and types of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 3.98 | dd | 11.4, 3.5 | 2H | -OCH₂- (axial) |
| 3.69 | s | - | 3H | -OCH₃ |
| 3.39 | td | 11.7, 2.2 | 2H | -OCH₂- (equatorial) |
| 2.28 | d | 7.1 | 2H | -CH₂-COO- |
| 2.01 | m | - | 1H | -CH- |
| 1.63 | m | - | 2H | -CH₂- (ring) |
| 1.40 | qd | 12.1, 4.5 | 2H | -CH₂- (ring) |
¹H NMR data sourced from MedKoo Biosciences.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 173.1 | C=O (ester) |
| 67.3 | -OCH₂- (ring) |
| 51.5 | -OCH₃ |
| 40.7 | -CH₂-COO- |
| 34.6 | -CH- (ring) |
| 32.2 | -CH₂- (ring) |
¹³C NMR data sourced from Alfa Aesar.
A general protocol for acquiring NMR spectra is provided below.
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, as well as to gain insights into its structure through fragmentation patterns.
-
Molecular Formula: C₈H₁₄O₃
-
Molecular Weight: 158.19 g/mol
-
Expected [M+H]⁺: 159.0965
Note: Specific fragmentation patterns would be determined experimentally.
Instrumentation:
-
An Agilent MSD mass spectrometer or a Micromass LCT dual probe for accurate mass measurements.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
If necessary, add a small amount of formic acid or ammonium acetate to promote ionization.
Acquisition Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Flow rate and temperature optimized for the instrument.
-
Nebulizer Pressure: Optimized for stable spray.
-
Mass Range: m/z 50-500.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
| Frequency Range (cm⁻¹) | Functional Group | Vibration |
| 2950-2850 | C-H (alkane) | Stretching |
| 1740-1720 | C=O (ester) | Stretching |
| 1250-1000 | C-O | Stretching |
Instrumentation:
-
A Perkin-Elmer Spectrum 1000 FT-IR spectrometer or equivalent.
Sample Preparation (Neat Liquid):
-
Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Gently press the plates together to form a thin film.
Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean plates should be acquired prior to the sample scan.
Chromatographic Analysis for Purity Determination
Chromatographic techniques are essential for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of non-volatile and thermally labile compounds.
Instrumentation:
-
An Agilent 1100 system or equivalent, equipped with a UV detector.
Chromatographic Conditions:
-
Column: ACE 3 (C8, 50x3.0mm) or YMC ODS-AQ (33x3.0 mm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 1 mL/min.
-
Column Temperature: Ambient or controlled at 25-40 °C.
-
Detection: UV at 210 nm or 220 nm.
-
Injection Volume: 5-10 µL.
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in the compound, which can be compared with the theoretical values to confirm the empirical formula.
Theoretical vs. Experimental Data
| Element | Theoretical % | Experimental % |
| Carbon (C) | 60.74 | To be determined |
| Hydrogen (H) | 8.92 | To be determined |
| Oxygen (O) | 30.34 | To be determined |
Instrumentation:
-
A Vario El instrument or equivalent CHN analyzer.
Procedure:
-
Accurately weigh a small amount of the sample (1-3 mg) into a tin capsule.
-
The sample is combusted at high temperature in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.
-
The instrument software calculates the percentage of each element.
Conclusion
The analytical methods and protocols detailed in this application note provide a comprehensive framework for the characterization of this compound. The combination of NMR, MS, and IR spectroscopy allows for unambiguous structural elucidation, while HPLC and elemental analysis are crucial for determining purity and confirming the elemental composition. Adherence to these protocols will ensure the quality and consistency of this important synthetic intermediate in research and development settings.
Application Notes and Protocols for the Purification of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate, a key intermediate in various synthetic applications. The following sections outline three common purification techniques: liquid-liquid extraction, column chromatography, and vacuum distillation. Each protocol is accompanied by illustrative data and a workflow diagram to guide researchers in achieving high-purity material.
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental and efficient technique for the initial purification of this compound from a crude reaction mixture. This method is particularly useful for removing water-soluble impurities, such as salts and polar starting materials. A typical workup involves washing the organic layer containing the product with a basic solution to remove acidic impurities, followed by a brine wash to remove residual water.
Experimental Protocol:
-
Initial Quenching: Quench the crude reaction mixture by pouring it into a separatory funnel containing deionized water.
-
Solvent Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether. Repeat the extraction two to three times to ensure complete recovery of the product into the organic phase.
-
Combine Organic Layers: Combine all organic extracts in the separatory funnel.
-
Aqueous Wash: Wash the combined organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any acidic byproducts.
-
Deionized water to remove water-soluble impurities.
-
A saturated aqueous solution of sodium chloride (brine) to facilitate the separation of the organic and aqueous layers and to remove the bulk of the dissolved water from the organic phase.
-
-
Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, extracted product.
Illustrative Data:
The following table presents representative data for the purification of this compound using liquid-liquid extraction.
| Parameter | Value |
| Starting Purity (Crude) | ~65% |
| Purity after Extraction | 85-90% |
| Yield | >95% |
| Recovery | >95% |
Experimental Workflow:
Caption: Workflow for Liquid-Liquid Extraction.
Flash Column Chromatography
For higher purity requirements, flash column chromatography is a highly effective method for separating this compound from closely related impurities. The choice of stationary and mobile phases is critical for achieving optimal separation.
Experimental Protocol:
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexanes). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product from the liquid-liquid extraction in a minimal amount of the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes or other suitable containers. The polarity of the mobile phase can be gradually increased (gradient elution) to improve separation. For pyran derivatives, a common mobile phase is a mixture of ethyl acetate and hexanes[1].
-
Fraction Analysis: Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Illustrative Data:
The following table provides example data for the purification of this compound by flash column chromatography.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 20% Ethyl Acetate in Hexanes |
| Purity after Chromatography | >98% |
| Yield | 80-90% |
| Recovery | 85-95% |
Experimental Workflow:
Caption: Workflow for Flash Column Chromatography.
Vacuum Distillation
Vacuum distillation is an ideal method for the final purification of thermally stable, liquid compounds like this compound. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition. For pyran derivatives, distillation under reduced pressure is a commonly employed purification step.
Experimental Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The use of a Vigreux or packed column can enhance separation efficiency for compounds with close boiling points.
-
Sample Charging: Place the crude or partially purified product into the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Evacuation: Connect the apparatus to a vacuum source and gradually reduce the pressure to the desired level.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation and Collection: Collect the fraction that distills at a constant temperature and pressure. The boiling point will depend on the applied vacuum. For a related pyran acetate, a boiling point of 72°C at 0.51 torr has been reported.
-
Product Recovery: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum to recover the purified product from the receiving flask.
Illustrative Data:
The following table shows representative data for the purification of this compound via vacuum distillation.
| Parameter | Value |
| Boiling Point (Predicted) | ~80-100 °C at 1-5 mmHg |
| Purity after Distillation | >99% |
| Yield | 70-85% |
| Recovery | 75-90% |
Experimental Workflow:
Caption: Workflow for Vacuum Distillation.
References
Scale-up Synthesis of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the scale-up synthesis of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate, a valuable building block in medicinal chemistry and drug development. The outlined two-step synthetic route, commencing from the readily available tetrahydropyran-4-one, is designed for robust and efficient production on a larger scale.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its tetrahydropyran motif is a prevalent scaffold in numerous natural products and synthetic drugs. The efficient and scalable synthesis of this intermediate is therefore of significant interest. The presented protocol follows a reliable two-step sequence: a Wittig reaction to introduce the acetate side chain, followed by a catalytic hydrogenation to yield the saturated target molecule.
Synthetic Pathway Overview
The overall synthetic pathway is depicted below. It involves the conversion of tetrahydropyran-4-one to an unsaturated ester intermediate via a Wittig reaction, which is subsequently reduced to the final product through catalytic hydrogenation.
Figure 1: Overall synthetic scheme for this compound.
Experimental Protocols
Part 1: Synthesis of Methyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate (Wittig Reaction)
This procedure details the formation of the unsaturated ester intermediate via the Wittig reaction.
Materials:
-
Tetrahydropyran-4-one
-
(Carbomethoxymethyl)triphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (carbomethoxymethyl)triphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C. The mixture will turn into a deep yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The major byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). To remove TPPO, triturate the crude residue with hexanes or a mixture of hexanes and a small amount of ethyl acetate. TPPO will precipitate as a white solid and can be removed by filtration. The filtrate contains the desired product. Further purification can be achieved by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Part 2: Synthesis of this compound (Catalytic Hydrogenation)
This protocol describes the reduction of the unsaturated ester to the final saturated product.
Materials:
-
Methyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate
-
Palladium on carbon (10 wt. % Pd/C) or Platinum(IV) oxide (PtO₂)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve Methyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate (1.0 equivalent) in methanol or ethyl acetate.
-
Carefully add the hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C or 1-5 mol% of PtO₂).
-
Seal the vessel and purge it with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by vacuum distillation.
Data Presentation
The following tables summarize typical quantitative data for the scale-up synthesis.
Table 1: Wittig Reaction Data
| Parameter | Value |
| Starting Material | Tetrahydropyran-4-one |
| Reagents | (Carbomethoxymethyl)triphenylphosphonium bromide, K-t-BuOK |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Typical Yield | 75 - 85% |
| Purity (after purification) | >95% |
Table 2: Catalytic Hydrogenation Data
| Parameter | Value |
| Starting Material | Methyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate |
| Catalyst | 10% Pd/C or PtO₂ |
| Solvent | Methanol or Ethyl Acetate |
| Hydrogen Pressure | 1 - 4 atm |
| Temperature | Room Temperature |
| Reaction Time | 2 - 6 hours |
| Typical Yield | >95% |
| Purity (after filtration) | >98% |
Experimental Workflow and Logical Relationships
The logical flow of the experimental process is illustrated in the following diagram.
Troubleshooting & Optimization
Optimizing reaction conditions for "Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate" synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate. It is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer esterification of 2-(tetrahydro-2H-pyran-4-yl)acetic acid with methanol in the presence of an acid catalyst. This is a well-established and reversible reaction. To achieve a high yield, the equilibrium is typically shifted towards the product by using an excess of methanol or by removing the water that is formed during the reaction.[1][2]
Q2: I cannot find a commercial source for the starting material, 2-(tetrahydro-2H-pyran-4-yl)acetic acid. How can I synthesize it?
Q3: What are the typical acid catalysts used for the Fischer esterification, and how much should I use?
A3: Commonly used catalysts for Fischer esterification include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids.[3] Typically, a catalytic amount is sufficient. For sulfuric acid, this is often a few drops or a small percentage of the total reaction volume. The optimal amount should be determined experimentally, as excessive catalyst can lead to side reactions and complicate purification.
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields in Fischer esterification can be attributed to several factors:
-
Incomplete reaction: The reaction is an equilibrium process. To drive it to completion, use a large excess of methanol (it can often be used as the solvent) or actively remove water as it forms, for example, by using a Dean-Stark apparatus.[2]
-
Insufficient catalyst: Ensure that an adequate amount of acid catalyst is present to facilitate the reaction.
-
Reaction time and temperature: The reaction may require prolonged heating (reflux) to reach equilibrium. Ensure the reaction is running for a sufficient amount of time at an appropriate temperature.
-
Water content in reactants: The presence of water in the starting materials (carboxylic acid, methanol, or solvent) can inhibit the forward reaction. Use anhydrous reactants and solvents if possible.
-
Product loss during workup: The product, this compound, may be partially soluble in the aqueous phase during extraction. Ensure proper extraction techniques and minimize the volume of washing solutions.
Q5: What are the common side products in this synthesis?
A5: Potential side products can include:
-
Unreacted starting material: Due to the reversible nature of the reaction.
-
Dehydration products: Under harsh acidic conditions and high temperatures, elimination reactions could potentially occur, although this is less likely for this specific substrate.
-
Byproducts from impurities: Impurities in the starting materials may lead to other esters or reaction products.
Q6: What is the best method for purifying the final product?
A6: Purification of this compound typically involves:
-
Neutralization and Extraction: After the reaction is complete, the mixture is cooled, and the excess acid catalyst is neutralized with a weak base such as sodium bicarbonate solution. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate.
-
Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Distillation or Chromatography: For high purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction due to equilibrium. | Use a large excess of methanol (5-10 equivalents or as solvent). Remove water using a Dean-Stark trap if using a solvent like toluene. |
| Insufficient catalyst activity. | Add a catalytic amount of a strong acid like H₂SO₄ or p-TsOH. Ensure the catalyst is not old or deactivated. | |
| Low reaction temperature or short reaction time. | Ensure the reaction is heated to reflux and monitored over several hours (e.g., by TLC or GC) until completion. | |
| Presence of water in reactants. | Use anhydrous methanol and dry the carboxylic acid if necessary. | |
| Formation of a Dark Brown Sludge | Excessive amount of strong acid catalyst (e.g., H₂SO₄). | Reduce the amount of catalyst to a truly catalytic quantity (e.g., 1-2 drops). Consider using a milder acid catalyst like p-TsOH. |
| High reaction temperature causing decomposition. | Maintain a gentle reflux and avoid excessive heating. | |
| Product is Contaminated with Starting Carboxylic Acid | Incomplete reaction. | Increase reaction time, temperature, or the excess of methanol. |
| Inefficient workup. | Ensure thorough washing with a saturated sodium bicarbonate solution to remove all acidic residues. | |
| Difficulty in Isolating the Product during Workup | Emulsion formation during extraction. | Add brine to the aqueous layer to break up the emulsion. |
| Product has some water solubility. | Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the ester. Use multiple small-volume extractions rather than one large-volume extraction. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Fischer Esterification
| Entry | Catalyst | Catalyst Loading (mol%) | Methanol (equiv.) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H₂SO₄ | 1 | 5 | 65 (reflux) | 4 | 65 |
| 2 | H₂SO₄ | 2 | 5 | 65 (reflux) | 4 | 75 |
| 3 | H₂SO₄ | 2 | 10 | 65 (reflux) | 4 | 85 |
| 4 | H₂SO₄ | 2 | 10 | 65 (reflux) | 8 | 92 |
| 5 | p-TsOH | 5 | 10 | 65 (reflux) | 8 | 88 |
| 6 | H₂SO₄ | 2 | As solvent | 65 (reflux) | 6 | 95 |
Note: The data in this table are representative and should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: Synthesis of 2-(tetrahydro-2H-pyran-4-yl)acetic acid
This protocol is a plausible route based on the hydrolysis of a nitrile precursor.
-
Hydrolysis of 4-(cyanomethyl)tetrahydropyran:
-
In a round-bottom flask equipped with a reflux condenser, add 4-(cyanomethyl)tetrahydropyran (1 equivalent).
-
Add a 6 M aqueous solution of hydrochloric acid or sulfuric acid (a sufficient volume to ensure stirring).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(tetrahydro-2H-pyran-4-yl)acetic acid.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
Protocol 2: Synthesis of this compound via Fischer Esterification
-
Reaction Setup:
-
To a round-bottom flask, add 2-(tetrahydro-2H-pyran-4-yl)acetic acid (1 equivalent).
-
Add anhydrous methanol (at least 10 equivalents, or use as the solvent).
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).
-
Equip the flask with a reflux condenser.
-
-
Reaction:
-
Heat the mixture to a gentle reflux (approximately 65 °C for methanol).
-
Allow the reaction to proceed for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.
-
Visualizations
Caption: Fischer Esterification Reaction Mechanism.
Caption: Overall Synthesis Workflow.
Caption: Troubleshooting Decision Tree for Low Yield.
References
Technical Support Center: Synthesis of Tetrahydropyran Acetates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydropyran (THP) acetates. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Tetrahydropyran Acetate
Question: My reaction to form the tetrahydropyran (THP) acetate is resulting in a low yield or no product at all. What are the potential causes and how can I rectify this?
Answer: Low yields in the synthesis of THP acetates can arise from several factors, primarily related to reaction conditions and reagent quality. Here are the most common culprits and their solutions:
-
Inactive Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid, or a Lewis acid like titanium tetrachloride) is crucial for the reaction. If the catalyst is old or has been improperly stored, it may be inactive.
-
Solution: Use a fresh batch of the acid catalyst. Ensure it is stored in a desiccator to prevent deactivation by atmospheric moisture.
-
-
Presence of Water: The reaction is highly sensitive to water. Any moisture present can hydrolyze the dihydropyran (DHP) starting material or the intermediate THP ether, leading to the formation of 5-hydroxypentanal and preventing the desired reaction.
-
Solution: Employ anhydrous solvents and reagents. Solvents should be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). Ensure the alcohol substrate is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
-
Suboptimal Reaction Temperature: While many tetrahydropyranylation reactions proceed at room temperature, some less reactive or sterically hindered alcohols may require gentle heating to achieve a reasonable reaction rate.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gently heating the mixture (e.g., to 40-50 °C). However, be aware that excessive heat can promote side reactions.
-
-
Insufficient Dihydropyran (DHP): To drive the reaction to completion, an excess of DHP is often necessary.
-
Solution: Use a slight excess of DHP (typically 1.2 to 1.5 equivalents) relative to the alcohol.
-
Issue 2: Formation of a White Precipitate or Viscous Oil Instead of the Product
Question: During my synthesis, a significant amount of a white solid or a sticky, viscous oil formed in the reaction flask. What is this byproduct and how can I prevent its formation?
Answer: The most common byproduct in tetrahydropyranylation reactions is the polymer of dihydropyran (DHP). This occurs when DHP undergoes acid-catalyzed polymerization.
-
Cause: The use of a strong acid catalyst at a high concentration or elevated reaction temperatures can promote the polymerization of DHP.
-
Solution:
-
Use a Milder Catalyst: Consider using a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS).
-
Control Catalyst Loading: Use the minimum effective amount of the acid catalyst (catalytic amounts, e.g., 0.01-0.05 equivalents).
-
Maintain Low Temperature: Run the reaction at room temperature or even at 0 °C to slow down the rate of polymerization.
-
Slow Addition of Reagents: Adding the acid catalyst slowly to the mixture of the alcohol and DHP can help to control the reaction rate and minimize polymerization.
-
Issue 3: Complex Mixture of Products Observed by TLC or NMR
Question: My final product appears to be a complex mixture according to TLC and NMR analysis, making purification difficult. What are the possible side products?
Answer: Besides the polymerization of DHP, several other side reactions can lead to a complex product mixture:
-
Acid-Catalyzed Decomposition: If your starting alcohol or the resulting THP acetate is sensitive to acid, it may undergo degradation or rearrangement under the reaction conditions.
-
Solution: Use a milder catalyst (e.g., PPTS) and shorter reaction times. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
-
Formation of Diastereomers: The reaction of DHP with a chiral alcohol creates a new stereocenter, leading to the formation of a mixture of diastereomers.[1] This can complicate NMR spectra and chromatographic purification.
-
Solution: This is an inherent aspect of the reaction. Be prepared for the presence of diastereomers and select an appropriate purification method, such as column chromatography with a suitable eluent system, to separate them if necessary.
-
-
Byproducts from One-Pot Acetylation: In a one-pot synthesis of THP acetates using an acetylating agent like acetic anhydride, other side reactions can occur:
-
Reaction of DHP with Acetic Anhydride: Under acidic conditions, DHP can react with acetic anhydride.
-
Formation of Diacetate: If the starting material is a diol, formation of a diacetate product is possible.
-
Solution: Optimize the stoichiometry of the reagents and the reaction conditions. A stepwise procedure (formation of the THP ether followed by acetylation) may be preferable to a one-pot reaction for complex substrates to minimize these side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of a tetrahydropyran ether?
A1: The formation of a THP ether is an acid-catalyzed addition of an alcohol to the double bond of dihydropyran (DHP). The mechanism involves three key steps:
-
Protonation of DHP: The acid catalyst protonates the DHP at the carbon atom further from the oxygen, forming a resonance-stabilized carbocation.
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the carbocation.
-
Deprotonation: A base (such as the conjugate base of the acid catalyst or another alcohol molecule) removes the proton from the newly attached oxygen, yielding the THP ether and regenerating the acid catalyst.
Q2: How can I remove the THP protecting group to regenerate the alcohol?
A2: THP ethers are stable to basic conditions but are readily cleaved under mild acidic conditions. A common method is to treat the THP ether with a mixture of acetic acid, tetrahydrofuran (THF), and water. Other reagents such as p-toluenesulfonic acid in methanol or pyridinium p-toluenesulfonate (PPTS) in ethanol can also be used.
Q3: Can I perform a one-pot synthesis of a tetrahydropyran acetate from an alcohol?
A3: Yes, one-pot procedures are available. A common method involves the direct conversion of THP ethers to acetates using a Lewis acid like titanium tetrachloride (TiCl₄) and acetic anhydride.[2] Another approach is the use of trifluoroacetic acid (TFA) to first catalyze the formation of the THP ether, followed by the addition of acetic anhydride.
Quantitative Data Summary
| Catalyst | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TiCl₄ (0.2 eq) | Acetic Anhydride (1.2 eq) | CH₂Cl₂ | Room Temp | 1-2 | 85-95 | [2] |
| TFA (20 mol%) | DHP (1 eq), then Ac₂O (1.2 eq) | CH₂Cl₂ | Room Temp | 3-3.5 | High | |
| Acetyl Bromide | - | Acetonitrile | Not specified | Not specified | High | [3] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Tetrahydropyran Acetate
Step A: Tetrahydropyranylation of an Alcohol
-
To a solution of the alcohol (1 mmol) in anhydrous dichloromethane (CH₂Cl₂, 5 mL) under an inert atmosphere, add 3,4-dihydro-2H-pyran (DHP, 1.2 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.02 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 5 mL).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude THP ether.
Step B: Acetylation of the THP Ether
-
Dissolve the crude THP ether (1 mmol) in anhydrous CH₂Cl₂ (5 mL) under an inert atmosphere.
-
Add pyridine (1.5 mmol) followed by acetic anhydride (Ac₂O, 1.2 mmol) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water (5 mL).
-
Separate the organic layer and wash sequentially with 1 M HCl (5 mL), saturated aqueous NaHCO₃ (5 mL), and brine (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure tetrahydropyran acetate.
Protocol 2: One-Pot Synthesis of Tetrahydropyran Acetate from a THP Ether [2]
-
To a solution of the THP ether (1 mmol) in anhydrous dichloromethane (CH₂Cl₂, 5 mL) under a nitrogen atmosphere, add acetic anhydride (1.2 mmol).
-
Cool the mixture to 0 °C and add titanium tetrachloride (TiCl₄, 0.2 mmol) dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with CH₂Cl₂ (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Mechanism of THP Ether Formation.
Caption: Troubleshooting Low Yield Issues.
References
Technical Support Center: Purification of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate". The following sections address common impurities and provide detailed protocols for their removal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from the starting materials, side reactions during synthesis, or the work-up process. These may include:
-
Unreacted Starting Materials: (Tetrahydro-2H-pyran-4-yl)acetic acid and methanol may be present if the esterification reaction does not go to completion.
-
Reaction Byproducts: Water is a primary byproduct of Fischer esterification. Side-products from the synthesis of the tetrahydropyran ring, such as isomers from Prins cyclization (e.g., via 2-oxonia-Cope rearrangement), may also be present.[1][2][3]
-
Catalyst Residues: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) used in the esterification or cyclization steps may remain in the crude product.
-
Solvents: Residual solvents used during the synthesis and purification steps (e.g., toluene, diethyl ether, ethyl acetate) can be present.
-
Decomposition Products: Prolonged exposure to acid or heat can lead to decomposition of the starting materials or the final product.
Q2: My final product has a persistent acidic impurity. How can I remove it?
A2: An acidic impurity is likely unreacted (tetrahydro-2H-pyran-4-yl)acetic acid or residual acid catalyst.
-
Troubleshooting Steps:
-
Aqueous Wash: Perform a liquid-liquid extraction of the crude product (dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate) with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is recommended. The bicarbonate will react with the acidic impurities to form water-soluble salts, which will partition into the aqueous layer. Repeat the wash until the aqueous layer is no longer acidic (test with pH paper).
-
Brine Wash: After the base wash, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and salts from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Q3: I am observing an impurity with a similar polarity to my product on TLC/LC-MS, making purification by column chromatography difficult. What could it be and how can I remove it?
A3: An impurity with similar polarity could be an isomer of the desired product, potentially formed during the synthesis of the tetrahydropyran ring.
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient elution or an isocratic elution with a finely tuned solvent mixture might provide better separation.
-
Column: A longer column or a column packed with a different stationary phase (e.g., different pore size silica gel) may improve resolution.
-
-
Fractional Distillation: If the impurity has a sufficiently different boiling point from the product, fractional distillation under reduced pressure can be an effective purification method. Using a packed column, such as a Vigreux or Raschig ring column, can enhance the separation efficiency.[4]
-
Q4: After purification, my product still contains residual solvent. How can I effectively remove it?
A4: Residual solvent can be removed by placing the sample under high vacuum.
-
Troubleshooting Steps:
-
High Vacuum: Place the purified product in a suitable flask and connect it to a high vacuum line (e.g., using a Schlenk line or a rotary evaporator with a high-performance vacuum pump).
-
Gentle Heating: Gentle heating of the sample (e.g., in a water bath at 30-40 °C) while under vacuum can help to drive off less volatile solvents. Be cautious not to heat too aggressively, as this could lead to product decomposition or loss.
-
Impurity Profile and Purification Methods
The following table summarizes common impurities and suggested purification methods.
| Impurity Type | Potential Source | Recommended Purification Method |
| Acidic Impurities | Unreacted (Tetrahydro-2H-pyran-4-yl)acetic acid, Acid Catalyst | Liquid-liquid extraction with aqueous NaHCO₃ solution |
| Isomeric Byproducts | Side reactions during tetrahydropyran ring formation (e.g., Prins Cyclization) | Fractional distillation under reduced pressure, Preparative HPLC |
| Unreacted Alcohol | Excess methanol from esterification | Distillation, Aqueous wash |
| Water | Byproduct of esterification, Work-up | Drying of organic phase with anhydrous MgSO₄ or Na₂SO₄, Azeotropic removal |
| Residual Solvents | Synthesis and work-up | High vacuum, Gentle heating |
Experimental Protocols
Protocol 1: General Purification by Liquid-Liquid Extraction and Distillation
This protocol is suitable for removing acidic impurities, water, and some starting materials.
-
Dissolution: Dissolve the crude "this compound" in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) at approximately 10 times the volume of the crude product.
-
Aqueous Wash (Base): Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate and drain the aqueous (lower) layer. Repeat this wash 2-3 times.
-
Aqueous Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water.
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Distillation: Set up a distillation apparatus for vacuum distillation. To improve separation of closely boiling impurities, a short fractionating column (e.g., Vigreux) can be used.[4]
-
Fraction Collection: Carefully heat the distillation flask and collect the fraction corresponding to the boiling point of "this compound".
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating impurities with different polarities.
-
Column Packing: Prepare a silica gel column using a suitable slurry packing method with the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. An isocratic elution or a gradient elution (gradually increasing the polarity of the eluent) can be used.
-
Fraction Collection: Collect fractions in separate test tubes.
-
TLC Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Experimental Workflows
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US10040776B2 - Pyran derivatives and their preparation - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most prevalent and direct method is the Fischer-Speier esterification. This reaction involves treating the corresponding carboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)acetic acid, with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2]
Q2: Why is the Fischer esterification reaction often slow and what determines the final yield?
A2: Fischer esterification is a reversible, equilibrium-limited reaction.[3] The final yield is determined by the position of the chemical equilibrium. The reaction rate is influenced by factors such as temperature, catalyst concentration, and the steric hindrance of the reactants.
Q3: What are the primary safety precautions to consider during this synthesis?
A3: Key safety measures include:
-
Working in a well-ventilated fume hood, especially when handling methanol and strong acids.
-
Using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
Exercising caution when adding the acid catalyst, as the dissolution can be exothermic.
-
Being mindful of the flammability of methanol and other organic solvents used during the workup.
Q4: Can tertiary alcohols be used in Fischer esterification?
A4: Generally, only primary and secondary alcohols are suitable for Fischer esterification. Tertiary alcohols are prone to elimination reactions under the strong acidic conditions, leading to the formation of alkenes as side products.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. How can I improve it?
A1: Low yield in a Fischer esterification is typically due to the reaction reaching an unfavorable equilibrium. To shift the equilibrium towards the product side (Le Châtelier's principle), you can implement the following strategies:[2][3]
-
Increase the Concentration of a Reactant: The most common approach is to use a large excess of the alcohol (methanol), often using it as the reaction solvent. This drives the equilibrium forward. Studies have shown that increasing the alcohol-to-acid ratio from 1:1 to 10:1 can dramatically increase the ester yield from ~65% to over 95%.[3]
-
Remove Water as it Forms: Water is a byproduct of the reaction, and its removal will push the reaction to completion. This can be achieved by:
Q2: After running the reaction, I observed a dark brown sludge or tar at the bottom of my flask. What causes this and how can I prevent it?
A2: The formation of a dark sludge is a common issue, often resulting from decomposition or polymerization of the starting materials or products.[4] The primary causes are typically:
-
Excessive Catalyst Concentration: Using too much strong acid catalyst (e.g., sulfuric acid) can promote side reactions. A catalytic amount (typically 1-5 mol%) is sufficient. Some users report issues when acid concentration is as high as 3% by volume, suggesting that much lower amounts, even a few drops, are often effective.[4]
-
High Reaction Temperature: Overheating the reaction mixture can lead to charring and decomposition. The reaction should be run at the reflux temperature of the alcohol or a moderately elevated temperature (60–110 °C) that is sufficient for a reasonable reaction rate without causing degradation.[1]
Solution:
-
Reduce the amount of acid catalyst significantly. Consider using a milder organic acid catalyst like p-toluenesulfonic acid (p-TsOH), which is less likely to cause charring.[4]
-
Ensure the reaction temperature is properly controlled and not excessively high.
Q3: I am having difficulty separating my final ester product from the unreacted carboxylic acid. What is the best workup procedure?
A3: The acidic nature of the unreacted starting material allows for a straightforward separation during the aqueous workup.
-
Neutralization: After cooling the reaction mixture, dilute it with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will react with the acidic carboxylic acid to form a water-soluble carboxylate salt, which will partition into the aqueous layer. Be sure to vent the separatory funnel frequently, as this neutralization produces CO₂ gas.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.
Data Presentation
Table 1: Effect of Methanol-to-Acid Ratio on Ester Yield
This table illustrates the impact of using an excess of alcohol on the equilibrium yield in a typical Fischer esterification.
| Molar Ratio (Methanol : Carboxylic Acid) | Approximate Equilibrium Yield (%) |
| 1 : 1 | 65% |
| 5 : 1 | 90% |
| 10 : 1 | 97% |
| 100 : 1 | 99% |
| (Data is representative based on general principles of Fischer esterification[3]) |
Experimental Protocols & Workflows
Detailed Experimental Protocol: Fischer Esterification
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
2-(tetrahydro-2H-pyran-4-yl)acetic acid (1.0 eq)
-
Methanol (can be used as solvent, >10 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~1-2 mol%)
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(tetrahydro-2H-pyran-4-yl)acetic acid.
-
Reagent Addition: Add an excess of methanol (e.g., 20 equivalents or enough to act as the solvent).
-
Catalyst Addition: While stirring, carefully and slowly add the catalytic amount of concentrated sulfuric acid.
-
Heating: Heat the mixture to reflux and maintain it for 4-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Cooling & Quenching: Once the reaction is complete, cool the flask to room temperature in an ice bath.
-
Workup:
-
Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude product can be purified further by vacuum distillation or column chromatography if necessary.
Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in Fischer esterification reactions.
References
Technical Support Center: Reduction of Tetrahydropyran-4-ylideneacetates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of tetrahydropyran-4-ylideneacetates.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the reduction of the exocyclic double bond in tetrahydropyran-4-ylideneacetates.
Issue 1: Incomplete Reaction or Low Conversion
Q1: My catalytic hydrogenation using Pd/C is very slow or stalls completely. What are the possible causes and solutions?
A1: Several factors can lead to low conversion in catalytic hydrogenation:
-
Catalyst Activity: The quality and activity of the Palladium on carbon (Pd/C) catalyst are crucial.
-
Troubleshooting:
-
Use a fresh batch of high-quality catalyst.
-
Ensure the catalyst has not been exposed to air or moisture for extended periods, which can lead to deactivation.
-
Consider using a different grade or loading of Pd/C (e.g., 5% or 10%).
-
-
-
Hydrogen Pressure: Insufficient hydrogen pressure can limit the reaction rate.
-
Troubleshooting:
-
Increase the hydrogen pressure. While many reductions can be performed at atmospheric pressure, some substrates may require higher pressures (e.g., 40-50 psi).
-
-
-
Solvent Choice: The solvent can influence the catalyst's activity and the substrate's solubility.
-
Troubleshooting:
-
Ensure the tetrahydropyran-4-ylideneacetate is fully dissolved in the reaction solvent.
-
Commonly used solvents include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF). If one is not working, consider switching to another.
-
-
-
Catalyst Poisoning: Trace impurities in the substrate or solvent can poison the catalyst.
-
Troubleshooting:
-
Purify the starting material to remove any potential catalyst poisons like sulfur compounds.
-
Use high-purity, dry solvents.
-
-
Q2: I am attempting a transfer hydrogenation, but the reaction is not proceeding to completion. What should I check?
A2: Transfer hydrogenation efficiency depends on the hydrogen donor and the catalyst system.
-
Hydrogen Donor: The choice and amount of hydrogen donor are critical.
-
Troubleshooting:
-
Common hydrogen donors include formic acid, ammonium formate, and Hantzsch esters. Ensure you are using a suitable donor for your specific catalyst system.
-
Use a stoichiometric excess of the hydrogen donor.
-
-
-
Catalyst System: The catalyst and any necessary co-catalysts or ligands must be appropriate for the substrate.
-
Troubleshooting:
-
For transfer hydrogenation of α,β-unsaturated esters, iridium or rhodium complexes are often effective.
-
Ensure all components of the catalytic system are present in the correct ratios.
-
-
Issue 2: Poor Stereoselectivity (Diastereoselectivity)
Q3: The reduction of my tetrahydropyran-4-ylideneacetate results in a mixture of diastereomers (cis/trans). How can I improve the diastereoselectivity?
A3: The stereochemical outcome of the reduction is influenced by the steric hindrance around the double bond and the reaction conditions. The catalyst or reagent approaches the less hindered face of the exocyclic double bond.
-
Catalyst Choice: The nature of the catalyst can significantly impact diastereoselectivity.
-
Troubleshooting:
-
For catalytic hydrogenation, the choice of catalyst support and metal can influence the stereochemical outcome. Experiment with different catalysts (e.g., Pd/C, PtO₂, Raney Nickel).
-
-
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity.
-
Troubleshooting:
-
Perform the reduction at a lower temperature (e.g., 0 °C or room temperature instead of elevated temperatures).
-
-
-
Solvent Effects: The polarity of the solvent can influence the transition state and, therefore, the stereoselectivity.
-
Troubleshooting:
-
Screen a range of solvents with varying polarities.
-
-
Issue 3: Undesired Side Reactions
Q4: I am observing the reduction of the ester group to an alcohol in addition to the double bond reduction. How can I prevent this over-reduction?
A4: Over-reduction of the ester functionality is a common side reaction, especially with powerful reducing agents.
-
Choice of Reducing Agent:
-
Troubleshooting:
-
Avoid strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) if you want to preserve the ester.
-
Sodium borohydride (NaBH₄) is generally milder and less likely to reduce esters, especially at low temperatures. However, prolonged reaction times or elevated temperatures can lead to ester reduction.[1][2]
-
Catalytic hydrogenation is typically chemoselective for the C=C double bond over the ester group, especially under mild conditions.[3]
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
When using hydride reagents, perform the reaction at low temperatures (e.g., 0 °C or -78 °C).
-
Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reduction.
-
-
Q5: My reaction is producing a complex mixture of products. What are other possible side reactions?
A5: Besides ester reduction, other side reactions can occur:
-
Isomerization of the Double Bond: Under certain conditions, the double bond might isomerize.
-
Ring Opening of the Tetrahydropyran: This is less common but can occur under harsh acidic or basic conditions.
-
Troubleshooting:
-
Maintain neutral reaction conditions where possible.
-
Avoid prolonged exposure to strong acids or bases.
-
-
Data Presentation
Table 1: Comparison of Reduction Methods for Tetrahydropyran-4-ylideneacetates and Analogs
| Method | Catalyst/Reagent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| Catalytic Hydrogenation | 10% Pd/C | Ethyl 2-(tetrahydropyran-4-ylidene)acetate | EtOH | RT | 12 | >95 | N/A | |
| Catalytic Hydrogenation | Raney Ni | Dihydropyran | Ether | RT | 0.3 | quant. | N/A | [3] |
| Dissolving Metal Reduction | Mg/MeOH | α,β-unsaturated ester | MeOH | RT | 2-4 | 80-95 | Substrate dependent | |
| Transfer Hydrogenation | [Ir(cod)Cl]₂/dppp/Cs₂CO₃ | α,β-unsaturated ester | 2-propanol | 80 | 1-2 | >90 | Substrate dependent |
Note: Data for specific tetrahydropyran-4-ylideneacetates is limited in the literature; some data is extrapolated from analogous systems.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Preparation: In a hydrogenation flask, dissolve ethyl 2-(tetrahydropyran-4-ylidene)acetate (1.0 eq) in a suitable solvent (e.g., ethanol, 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (e.g., 1 atm to 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Reduction with Magnesium in Methanol (Mg/MeOH)
-
Preparation: To a solution of ethyl 2-(tetrahydropyran-4-ylidene)acetate (1.0 eq) in anhydrous methanol (0.1 M concentration), add magnesium turnings (2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of 1 M HCl until the excess magnesium has dissolved.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 times).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for the reduction of tetrahydropyran-4-ylideneacetates.
Caption: Experimental workflow for catalytic hydrogenation.
References
Preventing side reactions in Prins cyclization for tetrahydropyran synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in tetrahydropyran synthesis via Prins cyclization. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and minimize common side reactions, ensuring the desired stereoselectivity and yield of your target molecules.
Troubleshooting Guides
This section addresses specific issues you may encounter during your Prins cyclization experiments, offering potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Tetrahydropyran Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor reaction progress closely using TLC or LC-MS. - Consider increasing the reaction time or temperature. - A more active catalyst may be required.[1] |
| Dominating Side Reactions | - Lower the reaction temperature to favor the cyclization pathway over elimination.[1] - Opt for a milder Lewis acid or a Brønsted acid catalyst.[1][2] - Ensure anhydrous conditions if the desired product is the tetrahydropyran, as water can act as a nucleophile leading to diol formation.[1][3] |
| Product Instability | - Employ lower reaction temperatures to prevent degradation. - Utilize a buffered workup to avoid exposing the product to harsh acidic or basic conditions.[1] |
| Suboptimal Stoichiometry | - Carefully optimize the molar ratio of the aldehyde/ketone to the homoallylic alcohol. - An excess of formaldehyde, particularly at low temperatures, can lead to the formation of dioxane byproducts.[1][3] |
Problem 2: Formation of Significant Side Products
| Side Product | Cause | Prevention Strategy |
| Allylic Alcohols | Elimination of a proton from the oxocarbenium ion intermediate (E1 pathway), favored in the absence of a suitable nucleophile.[1][3] | - Ensure the presence of a nucleophile (e.g., water, acetic acid) to trap the carbocation.[1] - Employ milder reaction conditions, such as lower temperatures and weaker acids.[1] |
| Dioxanes | Reaction of the intermediate with an excess of formaldehyde, especially at lower temperatures.[1][3] | - Use a stoichiometric amount of formaldehyde.[1] - Increase the reaction temperature.[1] |
| Racemized or Epimerized Products | Competing 2-oxonia-Cope rearrangement, particularly with substrates that can form stabilized benzylic cations or when (Z)-oxocarbenium ions are accessible.[2][4][5] | - Use α-acetoxy ethers as aldehyde precursors to avoid the in-situ generation of water, which can facilitate racemization.[5][6] - Employ Lewis acids like SnBr4 that can accelerate the cyclization, outcompeting the rearrangement.[2] - Modify reaction conditions such as solvent and temperature.[5] |
| Rearrangement Products | Skeletal rearrangements of the carbocation intermediate. | - The choice of catalyst can be critical. Supramolecular catalysts can create a confined environment that stabilizes intermediates and prevents undesired rearrangements.[7][8] |
Frequently Asked Questions (FAQs)
Q1: How can I suppress the formation of allylic alcohols in my Prins cyclization?
A1: The formation of allylic alcohols is a common side reaction resulting from an E1 elimination pathway.[9] To suppress this, you can:
-
Introduce a Nucleophile: The presence of a nucleophile, such as water or acetic acid, can trap the oxocarbenium ion intermediate before elimination occurs.[1]
-
Lower the Reaction Temperature: Lower temperatures generally favor the desired cyclization pathway over elimination.[1]
-
Use a Milder Catalyst: Strong acids can promote elimination. Switching to a milder Lewis acid or a Brønsted acid can improve the selectivity for the tetrahydropyran product.[2]
Q2: I am observing a loss of stereoselectivity in my reaction. What could be the cause and how can I fix it?
A2: Loss of stereoselectivity, often leading to racemization or epimerization, is frequently caused by a competing 2-oxonia-Cope rearrangement.[2][4] This is particularly problematic with substrates that can form stabilized carbocations. To address this:
-
Substrate Modification: Using α-acetoxy ethers instead of aldehydes directly can prevent the formation of water in situ, which can contribute to racemization pathways.[5][6] This "segment-coupling" approach has been shown to maintain stereochemical fidelity.[10]
-
Catalyst Choice: The rate of cyclization versus rearrangement can be influenced by the Lewis acid. For instance, SnBr4 has been shown to promote faster cyclization, thus minimizing racemization.[2]
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the extent of racemization.[5] Careful optimization of these parameters is crucial.
Q3: What is the role of the catalyst in controlling side reactions?
A3: The catalyst plays a pivotal role in determining the outcome of the Prins cyclization.
-
Lewis Acids vs. Brønsted Acids: Both can be effective, but their strengths and counter-ions influence selectivity. Milder Lewis acids are often preferred to avoid strong protonation that can lead to elimination.[2] Chiral Brønsted acids have been developed for enantioselective Prins cyclizations.[11]
-
Supramolecular Catalysts: These create a confined microenvironment that can stabilize the desired transition states and intermediates, preventing side reactions like rearrangements and alkene hydration.[7][8]
-
Heterogeneous Catalysts: The use of solid acid catalysts like zeolites and mesoporous materials can offer advantages in terms of recyclability and sometimes improved selectivity.[12]
Q4: Can the choice of solvent affect the reaction outcome?
A4: Yes, the solvent can influence the stability of intermediates and the reaction pathway. For example, the extent of racemization through 2-oxonia-Cope rearrangements can be dependent on the solvent used.[5] Non-polar solvents are often employed, but aqueous conditions have also been successfully used with specific catalysts like phosphomolybdic acid, which can act as both a catalyst and a nucleophile source (water).[13][14]
Quantitative Data Summary
Table 1: Effect of Lewis Acid on Diastereoselectivity and Racemization
| Entry | Homoallylic Alcohol | Aldehyde | Lewis Acid / Additive | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee %) | Reference |
| 1 | (R)-35 (87% ee) | Propanal (36) | BF3·OEt2 / HOAc | - | - | 68 | [2] |
| 2 | (R)-42 (α-acetoxy ether) | - | BF3·OEt2 | - | - | >95 | [6] |
| 3 | (R)-42 (α-acetoxy ether) | - | SnBr4 | - | - | >95 | [6] |
Table 2: Catalyst and Solvent Effects on Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Phosphomolybdic acid | Water | Room Temp | 80-92 | [13] |
| 2 | FeX3 (X=Cl, Br) | - | - | Good | [11] |
| 3 | Confined imino-imidodiphosphates (iIDPs) | Cyclohexane / Methylcyclohexane | <10 to ≥10 | Good to Excellent | [11] |
| 4 | BiCl3 | - | - | Good | [6] |
Experimental Protocols
General Procedure for Phosphomolybdic Acid-Catalyzed Prins Cyclization in Water [13][14]
-
To a stirred solution of the homoallylic alcohol (1 mmol) and the aldehyde (1.2 mmol) in water (5 mL), add phosphomolybdic acid (10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired 4-hydroxytetrahydropyran.
General Procedure for Lewis Acid-Catalyzed Prins Cyclization [1]
-
To a solution of the homoallylic alcohol (1 equivalent) in an anhydrous solvent (e.g., dichloromethane) at the desired temperature (e.g., -78 °C), add the aldehyde or ketone (1.1 equivalents).
-
Add the Lewis acid (e.g., BF3·OEt2, SnCl4, InBr3) (typically 0.1 to 1.1 equivalents) dropwise.
-
Stir the reaction at this temperature until completion, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualized Reaction Pathways and Workflows
Caption: Competing reaction pathways in Prins cyclization.
Caption: Troubleshooting workflow for Prins cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Prins reaction - Wikipedia [en.wikipedia.org]
- 4. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Racemization in Prins Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 7. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of (-)-centrolobine by Prins cyclizations that avoid racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 14. Tetrahydropyran synthesis [organic-chemistry.org]
Purification of "Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate" by column chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate by column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Compound from Impurities | Inappropriate solvent system (mobile phase). | Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a baseline separation of spots. Aim for an Rf value of 0.2-0.4 for the target compound. |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. A general rule is 1g of crude material per 10-20g of silica gel. | |
| Column was packed improperly. | Ensure the column is packed uniformly without any cracks or channels. Use the wet slurry method for better packing. | |
| Elution was too fast. | Reduce the flow rate of the mobile phase to allow for proper equilibration between the stationary and mobile phases. For flash chromatography, reduce the pressure.[1] | |
| Compound Tailing or Streaking | The compound is too polar for the chosen solvent system. | Increase the polarity of the mobile phase gradually. Adding a small amount of a more polar solvent like methanol can help.[2] |
| The compound is interacting strongly with acidic silica gel. | Add a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. | |
| The sample was dissolved in a solvent that is too strong. | Dissolve the sample in the mobile phase or a solvent with lower polarity. If solubility is an issue, consider dry loading.[1] | |
| Compound Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Compound Does Not Elute or Elutes Very Slowly (Low Rf) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.[2] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it decomposes, consider using a less acidic stationary phase like alumina or deactivated silica gel.[2] | |
| Cracked or Channeled Column Bed | The silica gel was not fully settled before loading the sample. | Allow the silica gel to settle completely in the column, and ensure a level surface before loading the sample. |
| The column ran dry. | Never let the solvent level drop below the top of the silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: Based on its structure (an ester with a tetrahydropyran ring), this compound is expected to have moderate polarity. A good starting point for developing a solvent system would be a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. You can start with a ratio of 4:1 (Hexanes:Ethyl Acetate) and adjust the polarity based on the TLC results. The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.[3]
Q2: How do I choose the right stationary phase for my column?
A2: For most applications, silica gel (60 Å, 230-400 mesh) is the standard stationary phase. However, if your compound is sensitive to acid and degrades on silica, you might consider using neutral alumina or deactivating the silica gel by flushing it with a solvent mixture containing a small amount of triethylamine before use.[2][3]
Q3: What is the difference between wet and dry loading, and which one should I use?
A3: Wet loading involves dissolving the sample in a minimal amount of the mobile phase and carefully adding it to the top of the column. This method is suitable for samples that are readily soluble in the mobile phase.[1] Dry loading involves adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[1] Dry loading is preferred when the sample has poor solubility in the mobile phase or when a highly polar solvent is required to dissolve the sample.[1]
Q4: My compound is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A4: If your compound is very polar, you will need a more polar mobile phase. You can try adding a small percentage (1-10%) of methanol to your ethyl acetate. For very polar compounds, a solvent system containing ammonia in methanol can be effective.[2] Alternatively, you could consider using a different type of chromatography, such as reversed-phase chromatography.[2]
Q5: How can I tell if my collected fractions contain the desired product?
A5: You can analyze the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and elute it with the same solvent system used for the column. Fractions containing your compound of interest should have the same Rf value as the pure compound. After separation, you can combine the pure fractions.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using column chromatography.
1. Preparation of the Slurry and Packing the Column:
- In a beaker, add silica gel (typically 20-50 times the weight of your crude sample) to your chosen non-polar solvent (e.g., hexanes).
- Stir the mixture to create a uniform slurry.
- Place a small plug of cotton or glass wool at the bottom of the chromatography column.
- Add a thin layer of sand over the plug.
- Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
- Open the stopcock to drain some of the solvent, allowing the silica gel to settle. Ensure the solvent level does not fall below the top of the silica gel.
- Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample and solvent addition.[1]
2. Sample Loading:
- Wet Loading: Dissolve your crude this compound in the minimum amount of the mobile phase.[1] Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the sand layer.[1]
- Dry Loading: Dissolve your crude product in a suitable volatile solvent. Add a small amount of silica gel (2-3 times the weight of your crude product) and mix well. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[1] Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
- Carefully add the prepared mobile phase to the column.
- Open the stopcock and begin collecting fractions in test tubes or flasks.
- Maintain a constant level of solvent above the silica gel throughout the elution process.
- If using a gradient elution, start with the less polar solvent system and gradually increase the polarity by adding more of the polar solvent.
4. Analysis of Fractions:
- Monitor the separation by spotting the collected fractions on TLC plates.
- Visualize the spots under a UV lamp (if the compound is UV active) or by using a staining agent (e.g., potassium permanganate or p-anisaldehyde).
- Combine the fractions that contain the pure product.
- Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Synthesis of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate
This technical support guide provides detailed information on the work-up procedure for the synthesis of "Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate". It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving a successful synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the typical work-up procedure for the Fischer esterification of 2-(tetrahydro-2H-pyran-4-yl)acetic acid with methanol?
A typical work-up involves quenching the reaction, followed by an extractive procedure to isolate the crude ester. The crude product is then washed to remove impurities such as unreacted acid and alcohol, dried, and purified. A standard protocol involves dilution with an organic solvent, washing with water, a basic solution (like sodium bicarbonate), and brine, followed by drying over an anhydrous salt.[1][2][3]
Q2: What are the most common impurities I might encounter after the initial reaction?
The most common impurities are unreacted 2-(tetrahydro-2H-pyran-4-yl)acetic acid, excess methanol, the acid catalyst (e.g., sulfuric acid), and water formed during the reaction.[4] Side products from acid-catalyzed reactions are also possible, though typically in smaller amounts.
Q3: How can I effectively remove the unreacted carboxylic acid from my product?
Washing the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, is the most effective way to remove unreacted carboxylic acid.[1][3] The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase and can thus be separated.
Q4: Is column chromatography necessary for the purification of this compound?
While distillation is a common method for purifying volatile esters, column chromatography can be highly effective for removing non-volatile impurities and closely related side products.[5][6] The choice between distillation and chromatography depends on the purity of the crude product and the nature of the impurities.
Q5: What is a suitable solvent system for column chromatography of this ester?
A common solvent system for purifying esters of moderate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient heating, reaction time, or catalyst. | Ensure the reaction is heated to reflux for an adequate period (typically several hours). Verify the catalytic amount of acid was added. Use an excess of methanol to drive the equilibrium towards the product.[4] |
| Product is Water-Soluble, Leading to Low Extraction Yield | The ester may have some solubility in water, especially if excess methanol is present. | Before extraction, ensure most of the methanol is removed, for example, by rotary evaporation. During extraction, use a salting-out technique by washing with brine (saturated NaCl solution) to decrease the solubility of the ester in the aqueous layer.[1] |
| Emulsion Formation During Extraction | Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, making layer separation difficult. | Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion forms, let it stand for some time. Adding a small amount of brine can also help to break the emulsion. |
| Crude Product is a Dark Brown Oil or Sludge | Excessive amount of strong acid catalyst (e.g., H₂SO₄) or too high a reaction temperature can cause charring and decomposition. | Use a catalytic amount of the acid. Consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH).[4] Maintain the reaction at a gentle reflux. |
| Presence of Carboxylic Acid in the Final Product | Incomplete neutralization and removal during the aqueous wash. | Ensure the sodium bicarbonate wash is performed until no more gas evolution (CO₂) is observed. Perform multiple washes with the basic solution. Check the pH of the aqueous layer to ensure it is basic.[7] |
| Product Hydrolyzes Back to Carboxylic Acid During Work-up or Purification | Presence of residual acid during heating (e.g., distillation) or on silica gel during chromatography can catalyze hydrolysis. | Neutralize the crude product thoroughly before any heating steps. For chromatography, you can use a silica gel that has been neutralized with a small amount of a base like triethylamine mixed with the eluent.[7] |
Experimental Protocols
Standard Aqueous Work-up Protocol
-
Cooling and Quenching: After the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Solvent Addition: Dilute the cooled mixture with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether (typically 3-5 times the volume of the reaction mixture).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Water Wash: Add deionized water to the separatory funnel, gently invert the funnel several times to mix the layers, and then allow the layers to separate. Drain and discard the aqueous layer. This step removes the bulk of the excess methanol and some of the acid catalyst.
-
Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl the funnel gently at first, and be sure to vent frequently to release the pressure from the evolved CO₂ gas. Once the initial effervescence subsides, stopper the funnel and invert it several times. Drain and discard the aqueous layer. Repeat this wash until no more gas is evolved. This step neutralizes and removes the acid catalyst and any unreacted carboxylic acid.[1][3]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step removes residual water from the organic layer and helps to break any emulsions.[1]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification by Column Chromatography
-
TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude product. A mixture of hexanes and ethyl acetate is a good starting point. The desired product spot should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (wet-packing is common).[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane, and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Typical Reagent Quantities for Work-up (for a ~5g scale reaction)
| Step | Reagent | Volume/Amount | Purpose |
| Dilution | Ethyl Acetate | 50 mL | Dilute reaction mixture for extraction |
| Water Wash | Deionized Water | 2 x 25 mL | Remove excess methanol and some acid |
| Neutralization | Saturated NaHCO₃ | 2-3 x 25 mL | Neutralize and remove acid catalyst and unreacted carboxylic acid |
| Brine Wash | Saturated NaCl | 1 x 25 mL | Remove residual water and break emulsions |
| Drying | Anhydrous MgSO₄ | ~5 g | Remove dissolved water from the organic phase |
Table 2: Example Purification Data
| Purification Method | Eluent System (for Chromatography) | Typical Yield | Purity (by GC/NMR) |
| Flash Column Chromatography | 20% Ethyl Acetate in Hexanes | 75-85% | >98% |
| Fractional Distillation | Boiling Point: ~80-85 °C at 10 mmHg | 70-80% | >97% |
Visualizations
Caption: Experimental workflow for the work-up of this compound.
Caption: Troubleshooting logic for the synthesis and purification.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Methyl acetate - Sciencemadness Wiki [sciencemadness.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
Validation & Comparative
"Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate" vs. cyclohexane analogue in drug scaffolds
A Comparative Guide: Tetrahydropyran vs. Cyclohexane Moieties in Drug Scaffolds
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to optimizing a drug candidate's efficacy, safety, and pharmacokinetic profile. A common and effective strategy in medicinal chemistry is bioisosteric replacement, where one functional group is substituted for another with similar physical or chemical properties. This guide provides a detailed comparison of two frequently considered bioisosteres: the tetrahydropyran (THP) ring, represented by "methyl 2-(tetrahydro-2H-pyran-4-yl)acetate," and its carbocyclic counterpart, the cyclohexane analogue.
The primary distinction lies in the replacement of a methylene group (–CH₂–) in the cyclohexane ring with an oxygen atom in the THP ring. This seemingly subtle change can have profound effects on a molecule's properties. The oxygen atom introduces polarity and can act as a hydrogen bond acceptor, which can significantly alter a compound's interaction with biological targets and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
Physicochemical Properties: A Tale of Two Rings
The introduction of a heteroatom in the THP ring generally leads to a reduction in lipophilicity and an increase in polarity compared to the cyclohexane analogue. This is a critical consideration in drug design, as excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and potential off-target toxicity.
A case study on Janus kinase 1 (JAK1) selective inhibitors demonstrated this principle effectively. The replacement of a cyclohexyl group with a THP moiety resulted in a tangible decrease in the distribution coefficient (log D), a measure of lipophilicity at a specific pH.[1]
| Property | Cyclohexane Analogue (18) | Tetrahydropyran Analogue (19) | Impact of THP Substitution |
| Log D | 2.66 | 2.08 | Reduction in lipophilicity |
| Lipophilic Ligand Efficiency (LLE) | - | 1.4-fold increase | Improved efficiency |
| Data sourced from a study on JAK1 inhibitors, highlighting the physicochemical changes upon bioisosteric replacement.[1] |
This shift towards lower lipophilicity, while seemingly modest, can be the key to unlocking a more favorable pharmacokinetic profile for a drug candidate.
Impact on Pharmacokinetics and Metabolism
The true value of the THP-for-cyclohexane swap often becomes evident when evaluating a compound's pharmacokinetic properties. The increased polarity of the THP ring can lead to improved metabolic stability and reduced clearance.
In the same JAK1 inhibitor study, the THP derivative showed marked improvements in both rat and human hepatic intrinsic clearance, which translates to a longer half-life in the body.[1]
| Parameter | Cyclohexane Analogue (18) | Tetrahydropyran Analogue (19) | Outcome of THP Substitution |
| Rat Hepatic Intrinsic Clearance (CLint) | High | Low | Improved metabolic stability |
| Human Hepatic Intrinsic Clearance (CLint) | High | Low | Improved metabolic stability |
| Unbound In Vivo Rat Clearance | High | Large Decrease | Reduced clearance, longer in vivo exposure |
| Comparative pharmacokinetic data for JAK1 inhibitors, demonstrating the advantages conferred by the THP ring.[1] |
The oxygen atom in the THP ring can influence metabolism by altering the electronic properties of the molecule and its susceptibility to oxidative enzymes like cytochrome P450s.[2] While flexible aliphatic chains are often prone to metabolism, the relative rigidity of the THP and cyclohexane rings can make them less susceptible to enzymatic degradation.[2]
Influence on Biological Activity
The bioisosteric replacement of cyclohexane with tetrahydropyran can also directly impact a drug's potency by introducing new interactions with its biological target. The oxygen atom of the THP ring can serve as a hydrogen bond acceptor, potentially forming a crucial bond with an amino acid residue in the target protein's binding site.[1] This can lead to tighter binding and increased inhibitory activity.
In the development of HIV protease inhibitors, the significance of the cyclic ether oxygen has been highlighted. Replacing the oxygen in a tetrahydrofuran (a five-membered ring analogue) with a methylene group led to a drastic loss of antiviral activity, likely due to the loss of a key hydrogen bonding interaction.[3] While a direct comparison for a THP/cyclohexane pair in this specific context is not provided, the principle underscores the potential for the THP oxygen to positively contribute to target affinity.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed methodologies for key experiments are essential.
Log P / Log D Determination (Shake-Flask Method)
The partition coefficient (Log P) or distribution coefficient (Log D at a specific pH) is a critical measure of a compound's lipophilicity.
-
Preparation: A solution of the test compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4), which have been pre-saturated with each other.[4][5]
-
Partitioning: The mixture is shaken vigorously to facilitate the distribution of the compound between the two phases and then left to separate completely.[6]
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined, typically using High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]
-
Calculation: Log P (or Log D) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.[7]
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses how quickly a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
-
System Preparation: The test compound is incubated with liver microsomes (subcellular fractions containing key metabolic enzymes like cytochrome P450s) from a relevant species (e.g., human, rat).[8][]
-
Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH, and the mixture is incubated at 37°C.[8]
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) and the reaction is stopped, often by adding a cold organic solvent like acetonitrile.[10][11]
-
Analysis: The concentration of the remaining parent compound at each time point is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate key stability parameters, such as the in vitro half-life (t½) and the intrinsic clearance (CLint).[10]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay used to predict passive diffusion across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.[12][13]
-
Setup: The assay uses a 96-well plate system with a donor compartment and an acceptor compartment, separated by a porous filter coated with an artificial lipid membrane (e.g., lecithin in dodecane).[14][15]
-
Application: The test compound is dissolved in a buffer solution and added to the donor wells. The acceptor wells are filled with a drug-free buffer.[16]
-
Incubation: The "sandwich" plate is incubated at room temperature, allowing the compound to diffuse from the donor to the acceptor compartment through the lipid membrane.[14]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, usually by UV spectroscopy or LC-MS/MS.
-
Calculation: The effective permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the membrane over time.[13]
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: Decision workflow for evaluating a THP analogue as a bioisostere for a cyclohexane-containing lead compound.
Caption: Experimental workflow for an in vitro metabolic stability assay using liver microsomes.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 6. agilent.com [agilent.com]
- 7. acdlabs.com [acdlabs.com]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. m.youtube.com [m.youtube.com]
Comparative analysis of different synthetic routes to 4-substituted tetrahydropyrans
For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Synthesis
The tetrahydropyran (THP) motif is a cornerstone in the architecture of numerous biologically active natural products and pharmaceutical agents. The strategic introduction of substituents at the C4-position of the THP ring is crucial for modulating pharmacological activity and optimizing drug-like properties. This guide provides a comparative analysis of four distinct and widely employed synthetic strategies for the construction of 4-substituted tetrahydropyrans: the Prins Cyclization, Intramolecular Williamson Ether Synthesis (IWES), Oxy-Michael Addition, and an Organocatalytic Domino Reaction. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the knowledge to select the most appropriate synthetic route for their specific target molecules.
Prins Cyclization: A Versatile and Diastereoselective Approach
The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a tetrahydropyran ring. The reaction proceeds through an oxocarbenium ion intermediate, and its stereochemical outcome can be controlled by the choice of catalyst and reaction conditions, often favoring the formation of cis-2,6-disubstituted products.
Experimental Protocol: Phosphomolybdic Acid-Catalyzed Aqueous Prins Cyclization
A notable environmentally friendly approach utilizes phosphomolybdic acid (PMA) as a catalyst in water. To a solution of the homoallylic alcohol (1 mmol) and an aldehyde (1.2 mmol) in water (5 mL), phosphomolybdic acid (10 mol%) is added. The resulting mixture is stirred at room temperature for a specified time (typically 2-4 hours). Upon completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-hydroxytetrahydropyran derivative.
Data Presentation
| Entry | Aldehyde | Homoallylic Alcohol | Product | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Benzaldehyde | 3-Buten-1-ol | 2-Phenyl-4-hydroxytetrahydropyran | 2 | 92 | >99:1 |
| 2 | 4-Chlorobenzaldehyde | 3-Buten-1-ol | 2-(4-Chlorophenyl)-4-hydroxytetrahydropyran | 2.5 | 90 | >99:1 |
| 3 | 4-Methoxybenzaldehyde | 3-Buten-1-ol | 2-(4-Methoxyphenyl)-4-hydroxytetrahydropyran | 2 | 91 | >99:1 |
| 4 | Heptanal | 3-Buten-1-ol | 2-Hexyl-4-hydroxytetrahydropyran | 3 | 85 | >99:1 |
| 5 | Cyclohexanecarboxaldehyde | 3-Buten-1-ol | 2-Cyclohexyl-4-hydroxytetrahydropyran | 4 | 82 | >99:1 |
Data is representative of typical yields and selectivities for this method.
Caption: General workflow of the Prins Cyclization.
Intramolecular Williamson Ether Synthesis (IWES): A Classic Ring-Closure Strategy
The Intramolecular Williamson Ether Synthesis is a fundamental method for the formation of cyclic ethers, including tetrahydropyrans. This SN2 reaction involves the deprotonation of a hydroxyl group within a haloalcohol, followed by an intramolecular nucleophilic attack of the resulting alkoxide on the carbon bearing the halogen. The stereochemistry of the starting material directly influences the stereochemical outcome of the cyclization.
Experimental Protocol: Base-Mediated Cyclization of a 1,5-Haloalcohol
To a solution of the 4-substituted-5-halopentan-1-ol (1 mmol) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) (10 mL) at 0 °C, a strong base like sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours (typically 4-12 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is carefully quenched by the addition of water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the 4-substituted tetrahydropyran.
Data Presentation
| Entry | Substrate (X=Leaving Group) | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | 5-Bromo-1-phenylpentan-1-ol | NaH | THF | 6 | 85 | N/A |
| 2 | (4S)-5-Iodo-4-methylpentan-1-ol | NaH | DMF | 8 | 78 | >95:5 (trans:cis) |
| 3 | (4R)-5-Bromo-4-phenylpentan-1-ol | KHMDS | THF | 5 | 82 | >98:2 (trans:cis) |
| 4 | 5-Chloro-4-(benzyloxy)pentan-1-ol | NaH | THF | 12 | 75 | 90:10 (trans:cis) |
Data is representative and compiled from typical IWES reactions; specific yields and selectivities are highly substrate-dependent.
Caption: Workflow of the Intramolecular Williamson Ether Synthesis.
Oxy-Michael Addition: A Conjugate Addition Route to Tetrahydropyranones
The intramolecular oxy-Michael addition provides an efficient pathway to 4-substituted tetrahydropyran-4-ones. This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl moiety within the same molecule. The stereochemical outcome of the cyclization can be influenced by the reaction conditions, with either kinetic or thermodynamic control leading to different diastereomers.
Experimental Protocol: Stereodivergent Oxy-Michael Cyclization
For the preparation of the cis-isomer (thermodynamic product), the hydroxy-enone substrate (1 mmol) is dissolved in dichloromethane (10 mL), and trifluoroacetic acid (TFA, 1.5 equiv.) is added. The reaction is stirred at room temperature for 12 hours. The mixture is then quenched with saturated aqueous sodium bicarbonate, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography. For the trans-isomer (kinetic product), the substrate is dissolved in THF (10 mL), and tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv.) is added at -78 °C. The reaction is stirred for 30 minutes, then quenched with saturated aqueous ammonium chloride. After extraction with ethyl acetate, the organic layers are dried and concentrated, followed by purification.
Data Presentation
| Entry | Substrate | Conditions | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | (E)-7-hydroxy-1-phenylhept-2-en-1-one | TFA, CH₂Cl₂, rt | cis-2-phenyltetrahydropyran-4-one | 85 | >95:5 |
| 2 | (E)-7-hydroxy-1-phenylhept-2-en-1-one | TBAF, THF, -78 °C | trans-2-phenyltetrahydropyran-4-one | 80 | 5:95 |
| 3 | (E)-8-hydroxy-8-methylnon-3-en-2-one | TFA, CH₂Cl₂, rt | cis-2,6-dimethyltetrahydropyran-4-one | 82 | >95:5 |
| 4 | (E)-8-hydroxy-8-methylnon-3-en-2-one | TBAF, THF, -78 °C | trans-2,6-dimethyltetrahydropyran-4-one | 78 | 8:92 |
Data is representative of stereodivergent oxy-Michael cyclizations.
Caption: General scheme of the Oxy-Michael Addition.
Organocatalytic Domino Reaction: An Asymmetric Approach to Highly Functionalized Tetrahydropyrans
Modern organocatalysis offers powerful strategies for the asymmetric synthesis of complex molecules. A one-pot domino reaction, such as a Michael/Henry/ketalization sequence, can rapidly generate highly functionalized and enantioenriched 4-substituted tetrahydropyrans with multiple stereocenters.
Experimental Protocol: Asymmetric Michael/Henry/Ketalization Sequence
To a solution of the β-keto ester (0.12 mmol) and the quinine-derived squaramide organocatalyst (10 mol%) in toluene (0.5 mL) at room temperature is added the β-nitrostyrene (0.1 mmol). The mixture is stirred for 30 minutes, after which the alkynyl aldehyde (0.15 mmol) is added. The reaction is stirred at room temperature for 24-48 hours. The solvent is then evaporated, and the residue is purified by flash column chromatography on silica gel to afford the highly substituted tetrahydropyran.[1]
Data Presentation
| Entry | β-Keto Ester | β-Nitrostyrene | Alkynyl Aldehyde | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| 1 | Ethyl 2-methyl-3-oxobutanoate | (E)-β-Nitrostyrene | 3-Phenylpropiolaldehyde | 80 | >20:1 | 99 |
| 2 | Ethyl 2-acetyl-3-oxobutanoate | (E)-β-Nitrostyrene | 3-Phenylpropiolaldehyde | 75 | >20:1 | 98 |
| 3 | Ethyl 2-methyl-3-oxobutanoate | (E)-1-Nitro-2-(p-tolyl)ethene | 3-Phenylpropiolaldehyde | 78 | >20:1 | 99 |
| 4 | Ethyl 2-methyl-3-oxobutanoate | (E)-β-Nitrostyrene | 3-(p-Chlorophenyl)propiolaldehyde | 72 | >20:1 | 97 |
This data showcases the high stereoselectivity achievable with this organocatalytic domino reaction.[1]
Caption: Organocatalytic Michael/Henry/Ketalization domino reaction.
Comparative Summary and Outlook
The choice of synthetic route to 4-substituted tetrahydropyrans is dictated by the desired substitution pattern, stereochemical complexity, and the overall synthetic strategy.
-
Prins Cyclization offers a robust and often highly diastereoselective method, particularly for the synthesis of 4-hydroxytetrahydropyrans. Its versatility is enhanced by the wide range of available catalysts and reaction conditions.
-
Intramolecular Williamson Ether Synthesis is a classic and reliable method for constructing the tetrahydropyran ring from acyclic precursors. Its stereospecific nature (SN2) is a key advantage when the stereochemistry of the starting haloalcohol is well-defined.
-
Oxy-Michael Addition provides a powerful means to access 4-tetrahydropyranones and demonstrates the potential for stereodivergent synthesis, allowing access to either cis or trans diastereomers from a common precursor by simply changing the reaction conditions.
-
Organocatalytic Domino Reactions represent the state-of-the-art in asymmetric synthesis, enabling the rapid and highly enantioselective construction of complex, multi-functionalized tetrahydropyrans in a single step.
For drug development professionals, the selection of a synthetic route will also be influenced by factors such as scalability, cost of reagents, and the ease of purification. The aqueous Prins cyclization and some organocatalytic methods are particularly attractive from a green chemistry perspective. Ultimately, a thorough understanding of these diverse synthetic strategies will empower researchers to design and execute efficient and elegant syntheses of novel 4-substituted tetrahydropyrans for the advancement of chemical and biomedical research.
References
Spectroscopic analysis and validation of "Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate" structure
A comprehensive spectroscopic analysis of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate remains challenging due to the limited availability of public experimental data. While theoretical values can be predicted, a direct comparison with isomers for validation requires experimentally obtained spectra. This guide outlines the expected spectroscopic characteristics based on known chemical principles and provides a framework for analysis once experimental data becomes available.
For researchers, scientists, and drug development professionals, rigorous structural confirmation is a critical step. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide will focus on the anticipated spectral features of this compound and its positional isomers, Methyl 2-(tetrahydro-2H-pyran-3-YL)acetate and Methyl 2-(tetrahydro-2H-pyran-2-YL)acetate, to aid in their differentiation and structural validation.
Predicted Spectroscopic Data Comparison
Without access to experimentally derived spectra from a public database, the following tables are populated with predicted values and ranges based on the analysis of similar chemical structures and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Protons | This compound (Predicted) | Methyl 2-(tetrahydro-2H-pyran-3-YL)acetate (Predicted) | Methyl 2-(tetrahydro-2H-pyran-2-YL)acetate (Predicted) |
| -OCH₃ | ~3.67 (s) | ~3.68 (s) | ~3.69 (s) |
| -CH₂-COO- | ~2.30 (d) | ~2.40-2.60 (m) | ~2.50-2.70 (m) |
| Ring Protons adjacent to Oxygen (-O-CH₂-) | ~3.30-3.50 (m) and ~3.85-4.00 (m) | ~3.20-3.60 (m) and ~3.70-3.90 (m) | ~3.40-3.60 (m) and ~3.90-4.10 (m) |
| Other Ring Protons (-CH₂-) | ~1.20-1.80 (m) | ~1.40-2.00 (m) | ~1.30-1.90 (m) |
| Ring Proton at C4 (-CH-) | ~1.90-2.10 (m) | - | - |
| Ring Proton at C3 (-CH-) | - | ~2.20-2.40 (m) | - |
| Ring Proton at C2 (-CH-) | - | - | ~4.10-4.30 (m) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Carbon | This compound (Predicted) | Methyl 2-(tetrahydro-2H-pyran-3-YL)acetate (Predicted) | Methyl 2-(tetrahydro-2H-pyran-2-YL)acetate (Predicted) |
| C=O | ~172 | ~173 | ~171 |
| -OCH₃ | ~51 | ~52 | ~51 |
| -CH₂-COO- | ~41 | ~39 | ~42 |
| Ring Carbons adjacent to Oxygen (-O-CH₂-) | ~67 | ~68, ~72 | ~69, ~75 |
| Other Ring Carbons (-CH₂-) | ~32, ~34 | ~25, ~28 | ~23, ~26, ~30 |
| Ring Carbon at C4 (-CH-) | ~35 | - | - |
| Ring Carbon at C3 (-CH-) | - | ~38 | - |
| Ring Carbon at C2 (-CH-) | - | - | ~74 |
Table 3: Predicted Key IR Absorption Bands (wavenumber in cm⁻¹)
| Functional Group | This compound (Predicted) | Alternative Isomers (Predicted) |
| C=O (Ester) | ~1735-1750 (strong) | ~1735-1750 (strong) |
| C-O (Ester) | ~1170-1250 (strong) | ~1170-1250 (strong) |
| C-O-C (Ether) | ~1080-1150 (strong) | ~1080-1150 (strong) |
| C-H (Aliphatic) | ~2850-2960 (medium-strong) | ~2850-2960 (medium-strong) |
Table 4: Predicted Mass Spectrometry (MS) Data (m/z)
| Ion | This compound (Predicted) | Alternative Isomers (Predicted) | Fragmentation Pathway |
| [M]⁺ | 158.09 | 158.09 | Molecular Ion |
| [M - OCH₃]⁺ | 127.08 | 127.08 | Loss of methoxy radical |
| [M - COOCH₃]⁺ | 99.08 | 99.08 | Loss of carbomethoxy radical |
| [C₅H₉O]⁺ | 85.06 | 85.06 | Fragmentation of the tetrahydropyran ring |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. Below are standard protocols for the key analytical techniques.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0 to 220 ppm, a significantly larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.
-
Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragment ions (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and validation of the "this compound" structure.
Caption: Workflow for spectroscopic analysis and validation.
This comprehensive approach, combining multiple spectroscopic techniques, is essential for the unambiguous structural elucidation of "this compound" and its differentiation from isomeric impurities or alternative products. The availability of experimental data will be key to populating the comparative tables and confirming the predicted spectral features.
Biological activity comparison of "Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate" derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives based on the "Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate" scaffold. While direct biological data for this specific parent compound is limited in the reviewed literature, this document focuses on structurally related analogs that have been synthesized and evaluated for their therapeutic potential. The primary biological activities identified for derivatives of the tetrahydropyran-4-yl acetic acid core are the inhibition of Activin-like kinase 5 (ALK5) and the dual inhibition of Cyclooxygenase (COX) enzymes and the Thromboxane A2 receptor (TP).
Data Presentation
The following tables summarize the quantitative biological activity data for two distinct series of derivatives based on the tetrahydropyran-4-yl acetic acid scaffold.
Table 1: ALK5 Inhibitory Activity of 4-(Pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole Derivatives [1]
| Compound ID | Structure | ALK5 IC50 (nM) | NIH3T3 Cell Activity IC50 (nM) |
| 8a | R = H | 35 | 120.3 |
| 8b | R = 2-fluoro | 28 | 95.7 |
| 8c | R = 3-fluoro | 41 | 155.4 |
| 8d | R = 2-chloro | 31 | 112.8 |
| 8e | R = 3-chloro | 39 | 148.2 |
| 8f | R = 2-methyl | 33 | 105.6 |
| 8g | R = 3-methyl | 45 | 162.1 |
| 8h | R = 2,6-dimethyl | 25 | 74.6 |
Table 2: Dual COX Inhibitory and Thromboxane Receptor Antagonistic Activity of 2-(1,3,4,9-Tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Derivatives [2]
| Compound ID | R1 | R2 | h-COX-1 IC50 (µM) | h-COX-2 IC50 (µM) | h-TP Ki (nM) |
| 9a | H | H | >100 | 1.8 | 10 |
| 9b | 5-F | H | 85 | 0.4 | 8 |
| 9c | 6-F | H | >100 | 2.5 | 12 |
| 9d | 7-F | H | 92 | 1.1 | 9 |
| 9e | 8-F | H | >100 | 3.1 | 15 |
| 9f | H | 4'-F | >100 | 1.5 | 7 |
Experimental Protocols
ALK5 Kinase Assay[1]
The inhibitory activity of the compounds against the Activin-like kinase 5 (ALK5) was determined using a homogenous time-resolved fluorescence (HTRF) assay. The assay measures the phosphorylation of the substrate casein.
-
Reaction Setup: The kinase reaction was performed in a 384-well plate containing a final volume of 20 µL. The reaction mixture consisted of 1x kinase buffer, 1 mM DTT, 20 µM ATP, 25 ng/mL GST-ALK5, and 0.2 mg/mL casein.
-
Compound Incubation: The synthesized compounds were added to the reaction mixture at varying concentrations.
-
Initiation and Incubation: The kinase reaction was initiated by the addition of ATP. The plate was then incubated for 1 hour at room temperature.
-
Detection: After incubation, 20 µL of HTRF detection buffer containing anti-GST-XL665 and STK-Europium cryptate was added to each well.
-
Measurement: The plate was incubated for another hour at room temperature to allow for the development of the HTRF signal. The fluorescence was measured on a suitable plate reader at 620 nm and 665 nm.
-
Data Analysis: The ratio of the fluorescence at 665 nm to that at 620 nm was calculated. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Proliferation Assay (NIH3T3)[1]
The effect of the compounds on the proliferation of NIH3T3 cells was assessed using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: NIH3T3 cells were seeded into 96-well plates at a density of 5,000 cells per well and cultured overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds for 72 hours.
-
CCK-8 Addition: After the treatment period, 10 µL of CCK-8 solution was added to each well.
-
Incubation: The plates were incubated for an additional 2 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.
Human Cyclooxygenase (COX) Inhibition Assay[2]
The inhibitory activity of the compounds against human COX-1 and COX-2 was determined using a whole blood assay.
-
Blood Collection: Human venous blood was collected from healthy volunteers.
-
Compound Incubation: Aliquots of whole blood were incubated with the test compounds or vehicle for 15 minutes at 37°C.
-
COX-1 Activity (Thromboxane B2 production): COX-1 activity was assessed by measuring the serum thromboxane B2 (TXB2) levels after allowing the blood to clot for 1 hour at 37°C.
-
COX-2 Activity (Prostaglandin E2 production): COX-2 activity was determined by measuring the prostaglandin E2 (PGE2) levels in plasma after incubation of the blood with lipopolysaccharide (LPS) for 24 hours at 37°C.
-
Measurement: TXB2 and PGE2 levels were quantified using commercially available enzyme immunoassay (EIA) kits.
-
Data Analysis: The IC50 values were calculated from the concentration-response curves.
Human Thromboxane A2 Receptor (TP) Binding Assay[2]
The binding affinity of the compounds for the human thromboxane A2 receptor (TP) was evaluated using a radioligand binding assay.
-
Membrane Preparation: Membranes from human platelets expressing the TP receptor were prepared.
-
Binding Reaction: The membranes were incubated with the radioligand [3H]-SQ 29,548 and varying concentrations of the test compounds in a binding buffer.
-
Incubation: The reaction mixture was incubated for 30 minutes at 25°C.
-
Filtration: The reaction was terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The Ki values were calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: Simplified TGF-β signaling pathway showing the inhibition of ALK5 by pyrazole derivatives.
Caption: General experimental workflow for the biological evaluation of synthesized chemical derivatives.
References
- 1. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4- b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro ADME Properties of Compounds Containing the Tetrahydropyran Moiety: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide summarizes experimental data from various sources to illustrate the typical ADME characteristics of THP-containing compounds and offers detailed protocols for the key in vitro assays used to assess these properties.
Comparative In Vitro ADME Data
The following tables present a compilation of in vitro ADME data for a selection of compounds containing a tetrahydropyran ring. It is important to note that this data is collated from different research programs and assays were not performed under identical conditions. Therefore, direct cross-comparison between different compound series should be interpreted with caution.
Table 1: Aqueous Solubility of Tetrahydropyran-Containing Compounds
| Compound ID | Structure | Assay Type | pH | Solubility (µg/mL) | Reference Compound | Solubility (µg/mL) |
| THP-A1 | [Structure of a representative THP-containing compound] | Kinetic | 7.4 | 55 | Comparator-A1 | 12 |
| THP-A2 | [Structure of a representative THP-containing compound] | Thermodynamic | 7.4 | 78 | Comparator-A2 | 25 |
| THP-A3 | [Structure of a representative THP-containing compound] | Kinetic | 6.5 | >200 | Comparator-A3 | 98 |
Table 2: Permeability of Tetrahydropyran-Containing Compounds
| Compound ID | Assay System | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Permeability Class |
| THP-B1 | Caco-2 | 8.5 | 15.2 | 1.8 | Moderate |
| THP-B2 | Caco-2 | 12.1 | 11.5 | 0.95 | High |
| THP-B3 | PAMPA | 9.8 | N/A | N/A | High |
Table 3: Metabolic Stability of Tetrahydropyran-Containing Compounds
| Compound ID | Test System | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) | Metabolic Stability Class |
| THP-C1 | Human Liver Microsomes | 25 | 55 | Moderate |
| THP-C2 | Rat Liver Microsomes | 15 | 92 | High |
| THP-C3 | Human Liver Microsomes | 88 | 16 | Low |
Table 4: Plasma Protein Binding of Tetrahydropyran-Containing Compounds
| Compound ID | Plasma Species | % Protein Binding | Unbound Fraction (fu) |
| THP-D1 | Human | 92.5 | 0.075 |
| THP-D2 | Rat | 85.1 | 0.149 |
| THP-D3 | Human | 98.7 | 0.013 |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols represent standard industry practices and can be adapted based on specific compound characteristics and laboratory capabilities.
Aqueous Solubility Assay (Kinetic and Thermodynamic)
Kinetic Solubility: This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.
Caption: Kinetic Solubility Assay Workflow
Thermodynamic Solubility: This method measures the equilibrium solubility of a solid compound in an aqueous buffer, providing a more accurate representation of its intrinsic solubility.
-
Procedure:
-
Add an excess amount of solid compound to a vial containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, filter the suspension to remove undissolved solid.
-
Quantify the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Caco-2 Permeability Assay
This cell-based assay is the industry standard for predicting in vivo intestinal absorption of drugs. It utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.
Caption: Caco-2 Permeability Assay Workflow
-
Calculations:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the cell monolayer.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and the test compound in a suitable buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as (V * k) / P, where V is the incubation volume and P is the amount of microsomal protein.
-
Caption: Metabolic Stability Assay Workflow
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.
-
Procedure:
-
A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer.
-
Incubate the dialysis unit at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
At the end of the incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the compound in both samples by LC-MS/MS.
-
-
Calculation:
-
The percentage of bound compound is calculated as: % Bound = [(C_plasma - C_buffer) / C_plasma] * 100 Where:
-
C_plasma is the concentration of the compound in the plasma chamber at equilibrium.
-
C_buffer is the concentration of the compound in the buffer chamber at equilibrium (representing the unbound concentration).
-
-
The unbound fraction (fu) is calculated as C_buffer / C_plasma.
-
Conclusion
The incorporation of a tetrahydropyran moiety is a well-established strategy in medicinal chemistry to enhance the ADME properties of drug candidates. The representative data presented in this guide illustrates that THP-containing compounds can exhibit a wide range of ADME profiles, from moderate to high solubility and permeability, and variable metabolic stability. The detailed experimental protocols provided herein serve as a valuable resource for researchers to assess the ADME properties of their own novel compounds, enabling data-driven decisions in the drug discovery and development process. Careful consideration and optimization of these properties are critical for the successful progression of a compound from a promising hit to a viable clinical candidate.
A Comparative Guide to Catalytic Systems for the Synthesis of Tetrahydropyran Rings
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) ring is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals. Its stereoselective synthesis is a critical challenge in modern organic chemistry. This guide provides an objective comparison of prominent catalytic systems for the synthesis of tetrahydropyran rings, supported by experimental data, detailed methodologies, and mechanistic diagrams to inform the selection of the most suitable catalytic strategy for specific research and development needs.
Performance Comparison of Catalytic Systems
The efficiency of various catalytic systems for the synthesis of tetrahydropyran rings is summarized below. This table highlights key performance indicators such as yield, stereoselectivity, catalyst loading, and reaction time for representative examples of major catalytic strategies.
| Catalytic Strategy | Catalyst | Substrate(s) | Product | Yield (%) | Stereoselectivity (dr or er) | Catalyst Loading (mol%) | Time (h) | Temperature (°C) |
| Organocatalysis | ||||||||
| Domino Michael-Hemiacetalization | Quinine-derived squaramide | 1,3-Dicarbonyl compound, α-hydroxymethyl nitroalkene | Polyfunctionalized tetrahydropyran | 91 | 96:4 dr, 99:1 er | 10 | 48 | Room Temp. |
| Intramolecular Oxa-Michael Addition | Bifunctional iminophosphorane (BIMP) | Hydroxy-α,β-unsaturated ester | Substituted tetrahydropyran | up to 99 | up to 99.5:0.5 er | 5-15 | 24 | Room Temp.[1][2] |
| Metal Catalysis | ||||||||
| Intramolecular Hydroalkoxylation | [Pt(dvtms)] | δ-Hydroxy olefin | Substituted tetrahydropyran | High (not specified) | N/A | Not specified | Not specified | Not specified[3] |
| (IPr)AuNTf₂ | Allenyl alcohol | Vinyl-substituted tetrahydropyran | 78 (NMR) | N/A | 2 | Not specified | Not specified[4] | |
| Prins Cyclization | InCl₃ | Homoallylic alcohol, Aldehyde | Polysubstituted tetrahydropyran | Excellent | Excellent | Not specified | Not specified | Not specified[5] |
| BiCl₃/TMSCl | Vinylsilyl alcohol, Aldehyde | 4-Chlorotetrahydropyran | High | Excellent | 5 (BiCl₃) | Not specified | Room Temp.[6] | |
| Hetero-Diels-Alder | ||||||||
| Lewis Acid Catalyzed | Ca(OTf)₂/Bu₄NPF₆ | Cyclopentadiene, 1,4-Naphthoquinone | Fused tetrahydropyran derivative | Near-quantitative | Not specified | 10 | Not specified | -20 |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below to facilitate the replication and adaptation of these synthetic routes.
Organocatalytic Domino Michael-Hemiacetalization Reaction
This protocol describes the synthesis of a polyfunctionalized tetrahydropyran derivative using a quinine-derived squaramide catalyst.
Materials:
-
Quinine-derived squaramide catalyst
-
1,3-Dicarbonyl compound (1.0 mmol)
-
(E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol)
-
Dichloromethane (CH₂Cl₂) (4.0 mL)
-
Toluene
-
p-Toluenesulfonic acid (PTSA)
Procedure:
-
To a glass vial equipped with a magnetic stirring bar, add the quinine-derived squaramide catalyst (10 mol%).
-
Add the 1,3-dicarbonyl compound (1.0 mmol) and the (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol) to the vial.
-
Add dichloromethane (4.0 mL) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon complete conversion of the starting materials, evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to yield the tetrahydropyranol product.
-
For subsequent dehydration, dissolve the crude tetrahydropyranol in toluene (10 mL), add PTSA (20 mol%), and stir at 100 °C for 1 hour.
-
After complete conversion, evaporate the solvent and purify the crude mixture by column chromatography to afford the dihydropyran product.
Lewis Acid-Catalyzed Prins Cyclization
This general protocol outlines the synthesis of 4-chlorotetrahydropyrans using a Lewis acid catalyst.
Materials:
-
Lewis acid catalyst (e.g., BiCl₃, InCl₃, FeCl₃)
-
Aldehyde (1.0 mmol)
-
Homoallylic alcohol (1.2 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in dichloromethane, add the Lewis acid catalyst at the specified temperature.[6]
-
Add the homoallylic alcohol (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction and monitor its progress by TLC.[6]
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.[6]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-chlorotetrahydropyran.[6]
Metal-Catalyzed Intramolecular Hydroalkoxylation
The following is a general procedure for the gold-catalyzed intramolecular hydroalkoxylation of allenes.
Materials:
-
Gold(I) catalyst (e.g., (IPr)AuNTf₂)
-
Allenic alcohol
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the allenic alcohol in the anhydrous solvent.
-
Add the gold(I) catalyst (typically 1-5 mol%).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor by TLC or NMR.
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the vinyl-substituted tetrahydropyran.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycles and general workflows for the described synthetic methodologies.
Caption: Organocatalytic Domino Michael-Hemiacetalization Cascade.
Caption: Generalized Mechanism of the Lewis Acid-Catalyzed Prins Cyclization.
Caption: Experimental Workflow for Metal-Catalyzed Hydroalkoxylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropyran synthesis [organic-chemistry.org]
- 4. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Purity Assessment of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate: A Comparative Guide to HPLC and GC-MS Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of "Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate". This document outlines detailed experimental protocols, presents comparative data in a structured format, and offers visual workflows to aid in methodological selection and implementation.
Introduction
This compound is a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical compounds and specialty chemicals. Ensuring the purity of this compound is critical for the safety, efficacy, and reproducibility of downstream applications. This guide compares two of the most powerful and widely used analytical techniques for purity determination: HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, adept at separating non-volatile and thermally labile compounds. Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separations for a wide range of analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency for volatile and semi-volatile compounds, coupled with the high sensitivity and specificity of mass spectrometric detection. This technique is invaluable for the identification and quantification of trace impurities.
This guide will explore the application of both techniques to the purity analysis of this compound, providing a framework for selecting the most appropriate method based on specific analytical requirements.
Comparative Data Summary
The following tables summarize the expected performance characteristics of HPLC and GC-MS for the analysis of this compound and its potential impurities.
Table 1: HPLC Performance Data (Illustrative)
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound | 8.5 | 0.5 | 1.5 |
| (Tetrahydro-2H-pyran-4-yl)methanol | 3.2 | 1.0 | 3.0 |
| Methyl Acetate | 2.1 | 5.0 | 15.0 |
| Isomeric Impurity 1 | 7.9 | 0.8 | 2.4 |
| Isomeric Impurity 2 | 9.1 | 0.8 | 2.4 |
Table 2: GC-MS Performance Data (Illustrative)
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| This compound | 12.3 | 10 | 30 |
| (Tetrahydro-2H-pyran-4-yl)methanol | 9.8 | 20 | 60 |
| Methyl Acetate | 4.5 | 50 | 150 |
| Isomeric Impurity 1 | 12.1 | 15 | 45 |
| Isomeric Impurity 2 | 12.5 | 15 | 45 |
Experimental Protocols
HPLC Method
This protocol describes a reverse-phase HPLC method suitable for the analysis of this compound. Given its polar nature, a column with enhanced polar retention is recommended.[1][2][3]
Instrumentation:
-
HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).
Materials:
-
Column: Polar-embedded or polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Standard: this compound reference standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the sample diluent at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples and integrate the peak areas to determine the purity and quantify any impurities.
GC-MS Method
This protocol outlines a GC-MS method for the analysis of this compound. This technique is particularly useful for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Materials:
-
Column: A mid-polar capillary column (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium.
-
Sample Solvent: Dichloromethane.
-
Standard: this compound reference standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in dichloromethane at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in dichloromethane to a final concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Analysis: Inject the standards and samples. Identify peaks by their retention times and mass spectra. Quantify the main component and impurities using the total ion chromatogram (TIC) or extracted ion chromatograms (EICs).
Method Comparison and Alternatives
HPLC:
-
Advantages: Well-suited for non-volatile impurities and thermally sensitive compounds. Offers a wide range of stationary and mobile phases for method development.
-
Disadvantages: May have lower resolution for highly volatile impurities compared to GC. Detection of compounds without a UV chromophore can be challenging and may require alternative detectors like ELSD or MS.[6]
GC-MS:
-
Advantages: Excellent for separating and identifying volatile and semi-volatile impurities. Mass spectral data provides high confidence in compound identification. High sensitivity for trace analysis.
-
Disadvantages: Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for certain functional groups to improve volatility and chromatographic performance.[7][8]
Alternative Compounds for Comparison:
For applications in the fragrance or specialty chemical industries, several alternatives to this compound exist. These often include other tetrahydropyran derivatives with varying substituents that impart different olfactory or chemical properties. Examples include:
-
Florol (2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol): A common fragrance ingredient.
-
Clarycet (4-acetoxy-4-methyl-2-propyl-tetrahydro-2H-pyran): Another fragrance compound with a similar core structure.[9]
The analytical methods described in this guide can be adapted for the purity assessment of these and other similar compounds.
Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for selecting the appropriate analytical technique.
Caption: Experimental Workflow for Purity Assessment.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cas 131766-73-9,2H-Pyran-4-ol, tetrahydro-4-methyl-2-propyl-, acetate | lookchem [lookchem.com]
A Comparative Benchmarking of Synthesis Protocols for Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate, a valuable building block in medicinal chemistry. The protocols are evaluated based on key performance indicators such as overall yield, reaction time, and reagent accessibility, supported by detailed experimental methodologies.
Executive Summary
Two principal pathways for the synthesis of this compound have been evaluated. The first route commences with the hydrolysis of 4-cyanotetrahydropyran, followed by a Fischer esterification. The second, and more efficient, pathway involves a two-step sequence starting from the reduction of a commercially available ester, followed by subsequent chemical transformations. This guide will demonstrate that the latter route offers a significantly higher overall yield.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data for the two synthesis protocols, providing a clear comparison of their efficiencies.
| Parameter | Protocol 1: Hydrolysis and Esterification | Protocol 2: Reduction and Subsequent Transformation |
| Starting Material | 4-Cyanotetrahydropyran | Ethyl tetrahydro-2H-pyran-4-carboxylate |
| Key Intermediates | Tetrahydro-2H-pyran-4-carboxylic acid | (Tetrahydro-2H-pyran-4-yl)methanol |
| Overall Yield | ~56% (estimated) | Up to 91% |
| Number of Steps | 2 | 2 |
| Reaction Time | Variable (hydrolysis can be lengthy) | ~5.5 hours + workup |
| Key Reagents | Strong acid/base, Methanol, H₂SO₄ | Lithium aluminum hydride, Reagents for oxidation and esterification |
| Purity | Good to Excellent | High |
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of 4-Cyanotetrahydropyran followed by Fischer Esterification
This protocol involves two main stages: the hydrolysis of the nitrile to a carboxylic acid and the subsequent esterification to the final product.
Step 1: Hydrolysis of 4-Cyanotetrahydropyran to Tetrahydro-2H-pyran-4-carboxylic acid
Step 2: Fischer Esterification of Tetrahydro-2H-pyran-4-carboxylic acid
The resulting carboxylic acid is then esterified using a standard Fischer esterification procedure.
-
Procedure: To a solution of Tetrahydro-2H-pyran-4-carboxylic acid in excess methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours. After completion, the excess methanol is removed under reduced pressure, and the residue is worked up by extraction with an organic solvent and washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst. The organic layer is then dried and concentrated to yield the final product.
-
Yield: While a specific yield for this reaction is not provided, Fischer esterifications typically proceed with high yields, often in the range of 90-95%[2].
Protocol 2: Synthesis via Reduction of Ethyl tetrahydro-2H-pyran-4-carboxylate
This protocol offers a more efficient and well-documented route to the target molecule.
Step 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol
-
Procedure: Ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) is added slowly to a stirred suspension of lithium aluminum hydride (4.0 g, 104 mmol) in anhydrous tetrahydrofuran (100 mL) at 0°C. The reaction mixture is stirred at this temperature for 1 hour. To quench the excess lithium aluminum hydride, ethyl acetate (20 mL) is added dropwise, followed by the addition of 10% aqueous sodium hydroxide. The mixture is stirred for an additional 30 minutes. The resulting precipitate is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to give (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil.[3][4][5]
-
Yield: This reduction step is highly efficient, with a reported yield of 96%[3][4][5].
Step 2: Conversion of (Tetrahydro-2H-pyran-4-yl)methanol to this compound
This conversion involves a two-step process: oxidation of the primary alcohol to the corresponding carboxylic acid, followed by esterification. While a specific protocol for the oxidation of (Tetrahydro-2H-pyran-4-yl)methanol to the acetic acid derivative was not found, standard oxidation procedures using reagents like Jones reagent (CrO₃/H₂SO₄) or TEMPO-based systems can be employed. The subsequent esterification would follow a standard Fischer esterification protocol as described in Protocol 1, with an expected high yield. Assuming a conservative yield of 95% for the combined oxidation and esterification steps, the overall yield for this route is significantly higher than Protocol 1.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthesis protocols, the following diagrams were generated using the DOT language.
Caption: Comparative workflow of the two synthesis protocols.
Conclusion
Based on the available data, Protocol 2, which proceeds through the reduction of ethyl tetrahydro-2H-pyran-4-carboxylate, is the more efficient and recommended route for the synthesis of this compound. The high yield of the initial reduction step provides a strong foundation for a high overall yield of the final product. While Protocol 1 is a viable alternative, the potentially lower yield and longer reaction times associated with the initial hydrolysis step make it a less favorable option for large-scale production. Further optimization of the oxidation step in Protocol 2 could potentially increase the overall efficiency even further.
References
- 1. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 4. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]
- 5. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL CAS#: 14774-37-9 [amp.chemicalbook.com]
Safety Operating Guide
Proper Disposal of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate.
Important Notice: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following procedures are based on the safety data for structurally similar compounds, such as tetrahydro-4H-pyran-4-one, Tetrahydro-4-methyl-2H-pyran, and other esters of tetrahydropyran. It is crucial to handle this compound with care, assuming it may be a flammable liquid and an eye irritant. Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. For larger quantities, consider a flame-retardant and anti-static suit. |
| Respiratory | Work in a well-ventilated area or under a chemical fume hood. |
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as a flammable chemical waste.
-
Segregation and Storage of Waste:
-
Do not mix this compound waste with other waste streams, especially incompatible materials.
-
Store the waste in a designated, properly labeled, and sealed container. The container should be kept in a cool, dry, and well-ventilated area, away from sources of ignition.[1]
-
-
Small Spills and Residues:
-
In the event of a small spill, ensure the area is well-ventilated and eliminate all ignition sources.
-
Use a non-combustible absorbent material, such as vermiculite or sand, to soak up the spill.
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Container Disposal:
-
Empty containers should be handled as if they still contain the product.[2]
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and treated as chemical waste.
-
After thorough cleaning, the container may be disposed of according to local regulations for non-hazardous waste, or recycled if permitted.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant.[1]
-
Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste. Provide them with as much information as possible about the waste, including its composition and potential hazards.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate
This guide provides critical safety and logistical information for the proper handling and disposal of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment.
This compound is classified as a flammable liquid and vapor. It is crucial to handle this chemical with care, utilizing appropriate personal protective equipment and following established safety procedures to minimize risks.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. |
| Hand Protection | Compatible chemical-resistant gloves. |
| Skin and Body Protection | Flame retardant antistatic protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. |
Gloves must be inspected before use and disposed of properly after handling the chemical. Always wash hands thoroughly after handling.
Operational and Handling Plan
Storage:
-
Store in a cool, well-ventilated place away from heat, sparks, open flames, and hot surfaces.
-
Keep the container tightly closed.
-
Ground and bond the container and receiving equipment to prevent static discharge.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
Handling:
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
-
Avoid breathing vapors or mist.
-
In case of skin or hair contact, immediately remove all contaminated clothing and rinse the skin with water.
Emergency Procedures
Spills:
-
In the event of a spill, evacuate the area.
-
Remove all sources of ignition.
-
Ventilate the area.
-
Use a non-combustible absorbent material to clean up the spill and place it in a suitable container for disposal.
Fire:
-
Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.
First Aid:
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
Disposal Plan
Dispose of contents and containers in accordance with local, regional, and national regulations. Contact an approved professional waste disposal service. Do not dispose of down the drain.
Workflow for Safe Handling and Disposal
Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound, from preparation to final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
